Product packaging for AM580(Cat. No.:CAS No. 102121-60-8)

AM580

Cat. No.: B1665941
CAS No.: 102121-60-8
M. Wt: 351.4 g/mol
InChI Key: SZWKGOZKRMMLAJ-UHFFFAOYSA-N
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Description

AM580 (also known as CD336, NSC608001, and Ro 40-6055) is a stable synthetic benzoic derivative of retinoic acid that acts as a highly potent and selective agonist for the retinoic acid receptor alpha (RARα) . It binds RARα with significantly higher affinity (EC50 = 0.3 nM) than RARβ (EC50 = 8.6 nM) or RARγ (EC50 = 13 nM) . This selectivity allows for specific targeting of the RARα signaling pathway, which coordinates cell proliferation, differentiation, and apoptosis . In cancer research, this compound has demonstrated powerful anti-tumor and cyto-differentiating effects. It is notably effective in models of acute promyelocytic leukemia (APL) and breast cancer, where it inhibits tumorigenesis, reduces epithelial hyperplasia, and induces apoptosis and differentiation . Beyond oncology, this compound exhibits immunomodulatory properties by promoting a Th2 cytokine profile (IL-4, IL-5, IL-13) and inhibiting Th1 cytokines (IL-12, IFNγ) . It has also shown neuroprotective potential in a model of Alzheimer's disease by regulating microglial activation , and it displays broad antiviral activity by inhibiting host lipid biosynthesis, including activity against SARS-CoV-2 . As a stable compound resistant to degradation, this compound is a valuable research tool for investigating RARα-specific mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO3 B1665941 AM580 CAS No. 102121-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKGOZKRMMLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040758
Record name AM580
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102121-60-8
Record name 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102121-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Am 580
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM580
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)CARBOXAMIDO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5S5G9ZFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Ro 40-6055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 40-6055, also known as AM580, is a synthetic retinoid that has been instrumental in dissecting the physiological roles of retinoic acid signaling pathways. It is a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of Ro 40-6055, detailing its molecular interactions, downstream signaling cascades, and its effects on gene regulation and cellular processes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support advanced research and drug development efforts.

Core Mechanism of Action: Selective RARα Agonism

The primary mechanism of action of Ro 40-6055 is its function as a selective agonist for the Retinoic Acid Receptor alpha (RARα).[1][4] RARs are nuclear receptors that, upon binding to their ligand, act as transcription factors to regulate the expression of target genes.[5][6] There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ).[5][6] Ro 40-6055 exhibits a significantly higher affinity and activation potential for RARα compared to RARβ and RARγ.[4][7]

Molecular Interactions and Activation

In its inactive state, RARα forms a heterodimer with the Retinoid X Receptor (RXR).[5][6][8][9] This RARα/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5][6][9] In the absence of a ligand, the heterodimer is associated with corepressor proteins, which inhibit gene transcription.[5][10]

The binding of Ro 40-6055 to the ligand-binding domain of RARα induces a conformational change in the receptor.[8] This conformational shift leads to the dissociation of corepressor molecules and the recruitment of coactivator proteins.[5][10][11] This coactivator complex, which often includes histone acetyltransferases, then facilitates the initiation of transcription by the RNA polymerase II machinery, leading to the expression of the target gene.[5][10]

Signaling Pathway

The signaling pathway initiated by Ro 40-6055 is a direct consequence of its agonistic activity on RARα. The key steps are outlined below and visualized in the following diagram.

Ro406055_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Ro_40_6055 Ro 40-6055 RARa RARα Ro_40_6055->RARa Binds to RARa_RXR_inactive RARα/RXR Heterodimer (Inactive) Ro_40_6055->RARa_RXR_inactive Induces conformational change RARa->RARa_RXR_inactive Heterodimerizes with RXR RXR RXR RXR->RARa_RXR_inactive RARE RARE (DNA) RARa_RXR_inactive->RARE Binds to RARa_RXR_active RARα/RXR Heterodimer (Active) RARa_RXR_inactive->RARa_RXR_active Activation Corepressors Corepressors Corepressors->RARa_RXR_inactive Associated with RARa_RXR_active->Corepressors Dissociation of Coactivators Coactivators RARa_RXR_active->Coactivators Recruitment of Transcription Gene Transcription RARa_RXR_active->Transcription Initiates Coactivators->Transcription mRNA mRNA Transcription->mRNA

Caption: Signaling pathway of Ro 40-6055.

Quantitative Data

The potency and selectivity of Ro 40-6055 have been quantified in various assays. The following tables summarize key quantitative data.

ParameterReceptorValueReference
pEC50 RARα9.5[12]
RARβ7.1[13]
RARγ7.9[14]
EC50 RARα0.36 nM[7][15]
RARβ24.6 nM[7]
RARγ27.9 nM[7]
IC50 RARα8 nM[2]

Table 1: Potency and Selectivity of Ro 40-6055

Cell LineEffectConcentrationReference
DSL-6A/C1 (pancreatic carcinoma)Growth InhibitionDose-dependent[16]
LCLs (B lymphocytes)Antagonizes growth inhibition10⁻⁷ and 10⁻⁸ M[17]
SCG neuronsEnhanced GDNF responsiveness3 x 10⁻⁸ M[18]
SCG neuronsIncreased GFRα-1 mRNA10⁻⁷ M[18]

Table 2: Cellular Effects of Ro 40-6055

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of Ro 40-6055 are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of Ro 40-6055 for RAR subtypes.

  • Objective: To determine the inhibitory concentration (IC50) of Ro 40-6055 for the binding of a radiolabeled ligand to RARα, RARβ, and RARγ.

  • Materials:

    • Recombinant human RARα, RARβ, and RARγ

    • Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid)

    • Unlabeled Ro 40-6055

    • Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)

    • Scintillation vials and scintillation fluid

    • Scintillation counter

    • Multi-well plates (e.g., 384-well Ni-chelate coated Flashplate®)

  • Procedure:

    • Prepare serial dilutions of unlabeled Ro 40-6055 in the assay buffer.

    • To each well of the multi-well plate, add a fixed concentration of the respective RAR subtype.

    • Add the serially diluted unlabeled Ro 40-6055 to the wells.

    • Add a fixed concentration of the radiolabeled ligand to each well.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to allow binding to reach equilibrium.

    • Wash the plate to remove unbound radioligand.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of inhibition of radioligand binding against the concentration of Ro 40-6055 to determine the IC50 value.

Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Ro 40-6055 and Fixed Concentrations of RARs and Radioligand Start->Prepare_Reagents Plate_Setup Add RARs, Ro 40-6055 dilutions, and Radioligand to Plate Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Binding Equilibrium Plate_Setup->Incubation Washing Wash to Remove Unbound Ligand Incubation->Washing Scintillation_Counting Add Scintillation Fluid and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Plot Inhibition Curve and Determine IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Cell Proliferation Assay

This assay is used to measure the effect of Ro 40-6055 on the growth of cancer cell lines.

  • Objective: To determine the effect of Ro 40-6055 on the proliferation of a specific cell line (e.g., DSL-6A/C1 pancreatic carcinoma cells).

  • Materials:

    • DSL-6A/C1 cells

    • Complete cell culture medium

    • Ro 40-6055

    • Trypsin-EDTA

    • Isoton diluent

    • Coulter Counter

    • Cell culture plates

  • Procedure:

    • Seed the DSL-6A/C1 cells in cell culture plates at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of Ro 40-6055 or vehicle control.

    • Incubate the cells for a specific period (e.g., 2, 4, and 6 days), replacing the medium with fresh Ro 40-6055 or vehicle every 2 days.

    • At each time point, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in a known volume of complete medium.

    • Dilute an aliquot of the cell suspension in Isoton diluent.

    • Count the number of cells using a Coulter Counter.

    • Plot the cell number against the concentration of Ro 40-6055 to assess its effect on cell proliferation.[19]

Northern Blot Analysis

This technique is used to measure the expression levels of specific mRNA transcripts in response to Ro 40-6055 treatment.[20]

  • Objective: To determine the effect of Ro 40-6055 on the mRNA expression of a target gene (e.g., GFRα-1 in SCG neurons).

  • Materials:

    • SCG neurons

    • Ro 40-6055

    • RNA extraction kit

    • Formaldehyde

    • Agarose

    • MOPS buffer

    • Nylon membrane

    • UV crosslinker

    • Radioactively labeled DNA probe specific for GFRα-1 mRNA

    • Hybridization buffer

    • Wash buffers

    • Phosphorimager or X-ray film

  • Procedure:

    • Treat SCG neurons with Ro 40-6055 or vehicle control for a specified time.

    • Extract total RNA from the cells using an RNA extraction kit.

    • Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.[21]

    • Transfer the separated RNA from the gel to a nylon membrane via capillary action.[20]

    • Immobilize the RNA to the membrane using a UV crosslinker.

    • Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

    • Hybridize the membrane with the radioactively labeled GFRα-1 DNA probe overnight at a specific temperature (e.g., 42°C).

    • Wash the membrane with wash buffers of increasing stringency to remove unbound probe.[22]

    • Detect the radioactive signal using a phosphorimager or by exposing the membrane to X-ray film.

    • Quantify the band intensity to determine the relative expression level of GFRα-1 mRNA.

Downstream Effects and Gene Regulation

The activation of RARα by Ro 40-6055 leads to the regulation of a variety of target genes, resulting in diverse cellular responses.

  • Neurogenesis and Neuronal Function: Ro 40-6055 has been shown to enhance the responsiveness of sympathetic neurons to Glial cell line-derived neurotrophic factor (GDNF) by upregulating the expression of the GFRα-1 receptor.[18]

  • Metabolic Regulation: In adipocytes, Ro 40-6055 can inhibit the expression of the resistin gene, which is involved in insulin resistance.

  • Oncology: Ro 40-6055 has demonstrated anti-proliferative effects in various cancer cell lines, including pancreatic and breast cancer.[16][23][24] This is often achieved through the regulation of genes involved in cell cycle control and apoptosis.

  • Immunology: Ro 40-6055 can influence the differentiation and function of immune cells. For instance, in acute promyelocytic leukemia (APL) cells, it can induce granulocytic maturation.[4]

Conclusion

Ro 40-6055 is a powerful research tool that acts as a selective agonist for the Retinoic Acid Receptor alpha. Its mechanism of action is centered on the canonical pathway of nuclear receptor-mediated gene transcription. By binding to RARα, it initiates a cascade of events involving the recruitment of coactivators to RAREs in the DNA, leading to the expression of specific target genes. This, in turn, modulates a wide array of cellular processes, from neuronal development and metabolic regulation to cell proliferation and differentiation. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is crucial for its effective application in both basic research and the development of novel therapeutic strategies.

References

AM580: A Technical Guide to its High Selectivity for Retinoic Acid Receptor Alpha (RARα)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM580, a synthetic retinoid analog, has garnered significant interest within the research and drug development communities due to its potent and highly selective agonist activity for the Retinoic Acid Receptor Alpha (RARα). This selectivity provides a powerful tool for dissecting the specific roles of RARα in various physiological and pathological processes, including cellular differentiation, proliferation, and apoptosis. This technical guide provides an in-depth overview of the selectivity of this compound for RARα, including quantitative data, detailed experimental methodologies for assessing this selectivity, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's RAR Subtype Selectivity

The selectivity of this compound for RARα over its other isoforms, RARβ and RARγ, is a cornerstone of its utility as a research tool and therapeutic candidate. This selectivity is quantitatively demonstrated through the half-maximal effective concentration (EC50) values, which represent the concentration of this compound required to elicit 50% of the maximal response for each receptor subtype. A lower EC50 value indicates a higher potency.

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)Selectivity Ratio (RARβ/RARα)Selectivity Ratio (RARγ/RARα)
This compound 0.36[1]24.6[1]27.9[1]~68-fold~77-fold
0.3[2]8.6[2]13[2]~29-fold~43-fold

As evidenced by the data, this compound demonstrates a significantly higher potency for RARα, with EC50 values in the sub-nanomolar range. In contrast, its activity on RARβ and RARγ is substantially lower, requiring significantly higher concentrations to achieve a comparable effect. This marked difference in potency underscores the high selectivity of this compound for RARα.

Signaling Pathway of this compound-Mediated RARα Activation

Retinoic acid receptors are ligand-dependent transcription factors that, upon activation, regulate the expression of target genes. The canonical signaling pathway for RARα involves heterodimerization with the Retinoid X Receptor (RXR). In the absence of a ligand, the RARα/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with co-repressor proteins that inhibit transcription.

The binding of this compound to the ligand-binding domain of RARα induces a conformational change in the receptor. This change leads to the dissociation of co-repressor complexes and the recruitment of co-activator proteins, such as histone acetyltransferases. The co-activator complex then facilitates the transcription of downstream target genes involved in cellular processes like differentiation and apoptosis.[3][4]

RAR_alpha_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AM580_n This compound This compound->AM580_n translocates to RAR RARα RXR RXR RAR->RXR RARE RARE (Retinoic Acid Response Element) RAR->RARE binds to CoActivator Co-activator Complex RAR->CoActivator recruits Gene Target Gene Transcription RARE->Gene initiates CoRepressor Co-repressor Complex CoRepressor->RAR associates with mRNA mRNA Gene->mRNA produces Protein Protein Synthesis & Cellular Response (Differentiation, Apoptosis, etc.) mRNA->Protein AM580_n->RAR binds & activates AM580_n->CoRepressor induces dissociation of

Caption: this compound-mediated RARα signaling pathway.

Experimental Protocols

The determination of this compound's selectivity for RARα relies on robust and reproducible in vitro assays. The following sections provide detailed methodologies for two key experiments: the competitive radioligand binding assay and the luciferase reporter gene assay.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific RAR subtype. The resulting data is used to determine the binding affinity (Ki) of the test compound for each receptor.

1. Preparation of Nuclear Extracts:

  • Culture cells overexpressing a specific human RAR isoform (α, β, or γ).

  • Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

  • Extract nuclear proteins using a high-salt buffer, followed by clarification via ultracentrifugation.

  • Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay Protocol:

  • In a 96-well plate, combine the following in a total volume of 250 µL:

    • 50 µL of nuclear extract containing the specific RAR isoform.

    • 50 µL of a constant concentration of a radiolabeled RAR ligand (e.g., [3H]-all-trans retinoic acid).

    • 50 µL of varying concentrations of unlabeled this compound (competitor).

    • 100 µL of binding buffer.

  • Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

  • To determine non-specific binding, a parallel set of wells should contain a large excess of unlabeled all-trans retinoic acid.

3. Separation and Detection:

  • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start prep Prepare Nuclear Extracts (RARα, RARβ, RARγ) start->prep assay Set up Binding Assay: - Nuclear Extract - [3H]-Retinoic Acid - this compound (variable conc.) prep->assay incubate Incubate at 4°C for 16-18 hours assay->incubate filter Vacuum Filtration to separate bound ligand incubate->filter wash Wash filters with ice-cold buffer filter->wash detect Scintillation Counting to measure radioactivity wash->detect analyze Data Analysis: - Calculate IC50 - Determine Ki detect->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RARs in response to a ligand. It utilizes a reporter gene (luciferase) under the control of a promoter containing RAREs.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) in appropriate growth medium.

  • Co-transfect the cells with the following plasmids using a suitable transfection reagent:

    • An expression vector for the specific human RAR isoform (α, β, or γ).

    • A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple RAREs.

    • A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

  • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., all-trans retinoic acid).

  • Incubate the cells for 18-24 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay reagent.

  • Subsequently, measure the Renilla luciferase activity in the same sample using a specific substrate.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

  • Determine the EC50 value, the concentration of this compound that produces 50% of the maximal luciferase response, using non-linear regression analysis.

luciferase_assay_workflow start Start transfect Co-transfect cells with: - RAR expression vector - RARE-luciferase reporter - Renilla control vector start->transfect plate Plate transfected cells in 96-well plates transfect->plate treat Treat cells with varying concentrations of this compound plate->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Data Analysis: - Normalize Firefly to Renilla - Determine EC50 measure->analyze end End analyze->end

Caption: Experimental workflow for a luciferase reporter gene assay.

Logical Relationship of this compound's Selectivity

The high selectivity of this compound for RARα is a key attribute that dictates its specific biological effects. This relationship can be visualized as a hierarchical preference, where the potency of this compound is significantly greater for RARα compared to RARβ and RARγ.

selectivity_relationship cluster_RARs Retinoic Acid Receptor Isoforms This compound This compound RARa RARα (High Affinity) This compound->RARa Strong Agonist Activity (EC50 ~0.3 nM) RARb RARβ (Low Affinity) This compound->RARb Weak Agonist Activity (EC50 > 8 nM) RARg RARγ (Low Affinity) This compound->RARg Weak Agonist Activity (EC50 > 13 nM)

Caption: this compound's preferential binding and activation of RARα.

Conclusion

This compound stands out as a highly selective and potent agonist for RARα. The quantitative data from functional assays consistently demonstrate its preferential activity for this receptor isoform. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and explore the selectivity of this compound and other related compounds. The high degree of selectivity makes this compound an invaluable tool for elucidating the specific biological functions of RARα and for the development of targeted therapeutics.

References

An In-depth Technical Guide to the Downstream Targets of Ro 40-6055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 40-6055, also known as AM580, is a potent and selective synthetic agonist for the Retinoic Acid Receptor Alpha (RARα). As a member of the nuclear receptor superfamily, RARα functions as a ligand-inducible transcription factor that plays a crucial role in regulating gene expression. Upon binding by an agonist like Ro 40-6055, RARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This guide provides a comprehensive overview of the identified downstream targets of Ro 40-6055, complete with quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development.

Core Mechanism of Action

The primary mechanism of action for Ro 40-6055 involves the activation of the RARα signaling pathway. In its inactive state, the RARα/RXR heterodimer is often bound to co-repressor proteins that inhibit gene transcription. The binding of Ro 40-6055 induces a conformational change in the RARα protein, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then initiates the transcription of a wide array of downstream target genes involved in cellular differentiation, proliferation, and apoptosis.

Downstream Signaling Pathway of Ro 40-6055

Ro_40_6055_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro 40-6055 Ro 40-6055 Ro 40-6055_cyto Ro 40-6055 Ro 40-6055->Ro 40-6055_cyto RARa RARα Ro 40-6055_cyto->RARa CoActivator Co-Activator RARa->CoActivator RARE RARE RARa->RARE RXR RXR RXR->RARE CoRepressor Co-Repressor CoRepressor->RARE CoActivator->RARE TargetGenes Target Gene Transcription RARE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein Translation

Caption: General signaling pathway of Ro 40-6055.

Quantified Downstream Effects of Ro 40-6055

The activation of RARα by Ro 40-6055 leads to a variety of downstream cellular effects. The following tables summarize the key quantitative findings from various studies.

Target GeneCell Line/SystemFold Change in mRNAReference
GFRα-1Rat Sympathetic Neurons3-4 fold increase[1]
ChATMurine Septal Cells (SN56)Up to 3.5-fold increase
VAChTMurine Septal Cells (SN56)Up to 3.5-fold increase
Resistin3T3-L1 AdipocytesDose-dependent reduction[2]
BLR1HL-60 CellsSynergistic induction with RXRα agonist[3]
Cellular ProcessCell LineEffectReference
Cell GrowthPancreatic Carcinoma (DSL-6A/C1)Inhibition[4]
Cell DifferentiationMonocytic Leukemia (U937, HL-60, THP-1)Potentiation with Vitamin D[5]
ApoptosisMantle Cell LymphomaIncreased with IFN-α[6][7]
Cell SurvivalNeuroblastomaInhibition[8]
Cell GrowthEpstein-Barr Virus-immortalized B lymphocytesInhibition (antagonized by glucocorticoids)[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and quantify the downstream effects of Ro 40-6055.

Gene Expression Analysis by Northern Blot

This protocol is adapted from studies investigating the effect of Ro 40-6055 on gene expression.[3]

Objective: To determine the effect of Ro 40-6055 on the mRNA levels of a target gene.

Materials:

  • HL-60 cells

  • RPMI 1640 medium with 10% FBS

  • Ro 40-6055 (1 µM)

  • Trizol reagent

  • Formaldehyde

  • Agarose

  • MOPS buffer

  • Hybond-N+ nylon membrane

  • Radioactively labeled DNA probe for the target gene

  • Hybridization buffer

  • Wash buffers (SSC, SDS)

  • PhosphorImager

Procedure:

  • Cell Culture and Treatment: Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS. Treat cells with 1 µM Ro 40-6055 or vehicle control for 48 hours.

  • RNA Isolation: Isolate total RNA from the treated and control cells using Trizol reagent according to the manufacturer's instructions.

  • Gel Electrophoresis: Separate 20 µg of total RNA per lane on a 1.2% agarose gel containing 2.2 M formaldehyde.

  • Blotting: Transfer the separated RNA to a Hybond-N+ nylon membrane by capillary action overnight in 10x SSC.

  • Probe Hybridization: Prehybridize the membrane in hybridization buffer for 4 hours at 42°C. Add the radioactively labeled DNA probe for the target gene and hybridize overnight at 42°C.

  • Washing: Wash the membrane with a series of SSC/SDS buffers of increasing stringency to remove non-specifically bound probe.

  • Detection: Expose the membrane to a phosphor screen and visualize the bands using a PhosphorImager.

  • Quantification: Quantify the band intensity using appropriate software and normalize to a housekeeping gene (e.g., GAPDH or actin) to determine the relative fold change in mRNA expression.

Cell Proliferation Analysis by MTT Assay

This protocol is a standard method for assessing the effect of compounds on cell proliferation and is relevant to studies on Ro 40-6055's impact on cancer cell growth.[4]

Objective: To measure the effect of Ro 40-6055 on the proliferation of pancreatic cancer cells.

Materials:

  • DSL-6A/C1 pancreatic carcinoma cells

  • DMEM with 10% FBS

  • Ro 40-6055 (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed DSL-6A/C1 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of Ro 40-6055 or vehicle control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

BLR1 Gene Regulation by Ro 40-6055 and RXR Agonist

The expression of the Burkitt's lymphoma receptor 1 (BLR1) gene is synergistically induced by the activation of both RARα and RXRα.[3] This process involves the recruitment of other transcription factors, including CREB and NFATc, to the promoter region of the BLR1 gene.

BLR1_Regulation Ro 40-6055 Ro 40-6055 RARa RARα Ro 40-6055->RARa RXR_Agonist RXR_Agonist RXR RXRα RXR_Agonist->RXR BLR1_Promoter BLR1 Promoter RARa->BLR1_Promoter RXR->BLR1_Promoter CREB CREB CREB->BLR1_Promoter NFATc NFATc NFATc->BLR1_Promoter BLR1_Transcription BLR1 Transcription BLR1_Promoter->BLR1_Transcription

Caption: Synergistic regulation of BLR1 gene expression.

Experimental Workflow for Northern Blot Analysis

The following diagram illustrates the key steps involved in performing a Northern blot analysis to measure changes in gene expression.

Northern_Blot_Workflow Start Cell Culture & Treatment RNA_Isolation Total RNA Isolation Start->RNA_Isolation Gel_Electrophoresis Agarose Gel Electrophoresis RNA_Isolation->Gel_Electrophoresis Transfer Transfer to Nylon Membrane Gel_Electrophoresis->Transfer Hybridization Hybridization with Labeled Probe Transfer->Hybridization Washing Washing Hybridization->Washing Detection Detection (PhosphorImager) Washing->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Northern Blot analysis.

Conclusion

Ro 40-6055 is a valuable research tool for elucidating the complex roles of RARα in cellular processes. Its selectivity allows for the specific investigation of RARα-mediated signaling pathways and the identification of novel downstream targets. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the RARα pathway in various diseases, including cancer and neurological disorders. Further research is warranted to fully delineate the complete spectrum of Ro 40-6055's downstream effects and to translate these findings into clinical applications.

References

The Core Regulatory Mechanisms of AM580: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Synthetic Retinoid AM580 and its Modulation of Gene Expression via the Retinoic Acid Receptor Alpha

This technical guide provides a comprehensive overview of the synthetic retinoid this compound, a potent and selective agonist of the Retinoic Acid Receptor Alpha (RARα). We will delve into its core mechanism of action, its profound effects on gene regulation, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and cellular differentiation.

Introduction to this compound

This compound is a stable, synthetic benzoic acid derivative of retinoic acid. It is not a gene itself but a small molecule that acts as a selective agonist for the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that functions as a ligand-activated transcription factor. Through its interaction with RARα, this compound plays a critical role in regulating the expression of a host of target genes, thereby influencing cellular processes such as differentiation, proliferation, and apoptosis. Its most notable application is in the treatment of Acute Promyelocytic Leukemia (APL), where it has demonstrated potent cytodifferentiating effects.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the biological activity of this compound.

Table 1: Receptor Binding and Activation

ParameterReceptor SubtypeValueNotes
EC50 RARα0.3 nMEffective concentration for 50% maximal response.
RARβ8.6 nM
RARγ13 nM
Kd RARα8 nMDissociation constant, indicating binding affinity.
RARβ131 nM
RARγ450 nM

Table 2: In Vitro Efficacy in Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM)
NB4 Acute Promyelocytic LeukemiaPotent (specific value not consistently reported, but effective at nanomolar concentrations)
A549 Lung Carcinoma36.6 x 10-3 (24h), 36.0 x 10-2 (72h)[1]
MCF-7 Breast Cancer> 1000 (24h and 72h)[1]
DU-145 Prostate Cancer122.7 (24h), 126.2 (72h)[1]
WM2664 Melanoma155.1 (24h), 229.3 (72h)[1]

Signaling Pathways and Gene Regulation

This compound exerts its effects on gene expression primarily through the canonical retinoic acid signaling pathway. In the absence of a ligand, RARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This complex recruits co-repressor proteins, leading to chromatin condensation and transcriptional repression.

Upon binding of this compound to the ligand-binding pocket of RARα, a conformational change is induced in the receptor. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins, which include histone acetyltransferases (HATs). The action of HATs results in chromatin decondensation, allowing for the initiation of transcription of target genes.

In the specific context of Acute Promyelocytic Leukemia (APL), the t(15;17) chromosomal translocation results in the formation of the PML-RARα fusion protein. This oncoprotein acts as a potent transcriptional repressor, blocking myeloid differentiation. This compound can bind to the RARα moiety of the PML-RARα fusion protein, inducing a conformational change that leads to the degradation of the oncoprotein and the subsequent differentiation of the leukemic promyelocytes into mature granulocytes.

AM580_Signaling_Pathway This compound Signaling Pathway in a Normal Cell cluster_nucleus Nucleus This compound This compound RAR_RXR RARα/RXR Heterodimer This compound->RAR_RXR Binds to RARα CoRepressor Co-repressor Complex RAR_RXR->CoRepressor Dissociates upon this compound binding CoActivator Co-activator Complex (HATs) RAR_RXR->CoActivator Recruits upon this compound binding RARE RARE (DNA) RAR_RXR->RARE Binds to CoRepressor->RAR_RXR Binds in absence of ligand CoActivator->RARE Activates Transcription TargetGene Target Gene Transcription RARE->TargetGene Leads to

This compound signaling pathway in a normal cell.

APL_Signaling_Pathway This compound Mechanism of Action in APL cluster_nucleus_apl APL Cell Nucleus AM580_apl This compound PML_RARA PML-RARα Fusion Protein AM580_apl->PML_RARA Binds to RARα moiety RARE_apl RARE (DNA) PML_RARA->RARE_apl Binds to Degradation PML-RARα Degradation PML_RARA->Degradation Induces Repression Transcriptional Repression (Block in Differentiation) RARE_apl->Repression Leads to Differentiation Granulocytic Differentiation Degradation->Differentiation Allows

This compound mechanism of action in APL.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Retinoic Acid Receptor Alpha (RARα) Binding Assay

This protocol is adapted from a competitive radioligand binding assay format.

Objective: To determine the binding affinity (Kd) of this compound for the human RARα.

Materials:

  • Recombinant human RARα ligand-binding domain (LBD).

  • [3H]-labeled all-trans retinoic acid (ATRA) as the radioligand.

  • Unlabeled this compound and ATRA (for competition).

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT).

  • Scintillation vials and scintillation fluid.

  • Filter plates (e.g., 96-well glass fiber filters).

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound and unlabeled ATRA (as a positive control) in binding buffer.

  • In a 96-well plate, add a fixed concentration of recombinant RARα-LBD to each well.

  • Add the various concentrations of unlabeled this compound or ATRA to the wells.

  • Add a fixed, low concentration of [3H]-ATRA to each well.

  • Incubate the plate at 4°C for 2-4 hours to allow binding to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Dry the filters, and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Plot the percentage of specific [3H]-ATRA binding against the log concentration of the unlabeled competitor (this compound or ATRA).

  • Calculate the IC50 value from the resulting competition curve. The Kd of this compound can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd of radioligand), where Ki is approximately equal to Kd.

Binding_Assay_Workflow RARα Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - RARα-LBD - [3H]-ATRA - Unlabeled this compound/ATRA dilutions Start->Prepare_Reagents Incubate Incubate at 4°C for 2-4 hours Prepare_Reagents->Incubate Filter Filter through glass fiber plate Incubate->Filter Wash Wash filters with cold buffer Filter->Wash Scintillation_Count Measure radioactivity Wash->Scintillation_Count Analyze Analyze data and calculate Kd Scintillation_Count->Analyze End End Analyze->End

Workflow for RARα Binding Assay.
NB4 Cell Differentiation Assay

This protocol describes the induction of differentiation in the APL cell line NB4 and its assessment by flow cytometry.

Objective: To evaluate the ability of this compound to induce granulocytic differentiation in NB4 cells.

Materials:

  • NB4 cells.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • FITC-conjugated anti-human CD11b antibody.

  • Flow cytometer.

Procedure:

  • Culture NB4 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 2 x 105 cells/mL in fresh medium.

  • Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO).

  • Incubate the cells for 72-96 hours.

  • After incubation, harvest the cells by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in PBS containing the FITC-conjugated anti-human CD11b antibody.

  • Incubate the cells for 30 minutes at 4°C in the dark.

  • Wash the cells twice with PBS to remove unbound antibody.

  • Resuspend the cells in PBS for flow cytometric analysis.

  • Acquire data on a flow cytometer, measuring the fluorescence intensity of the FITC channel.

  • Analyze the data to determine the percentage of CD11b-positive cells, which is indicative of granulocytic differentiation.

Differentiation_Assay_Workflow NB4 Cell Differentiation Assay Workflow Start Start Culture_Cells Culture NB4 cells Start->Culture_Cells Treat_Cells Treat cells with this compound Culture_Cells->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Harvest_Wash Harvest and wash cells Incubate->Harvest_Wash Stain_Antibody Stain with anti-CD11b antibody Harvest_Wash->Stain_Antibody Flow_Cytometry Analyze by flow cytometry Stain_Antibody->Flow_Cytometry Analyze_Data Determine % of CD11b+ cells Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Workflow for NB4 Cell Differentiation Assay.

Conclusion

This compound is a powerful tool for studying the biological roles of RARα and holds significant therapeutic potential, particularly in the context of APL. Its high selectivity for RARα makes it a valuable molecular probe for dissecting the intricate signaling pathways governed by retinoic acid. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other retinoids, with the aim of advancing our understanding of gene regulation and developing novel therapeutic strategies. Further research, including comprehensive gene expression profiling through techniques like RNA-sequencing, will undoubtedly provide deeper insights into the full spectrum of this compound's molecular activities.

References

Ro 40-6055 (AM580) in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 40-6055, also widely known by its synonym AM580, is a synthetic retinoid analogue that has garnered significant interest in the field of oncology.[1][2] Structurally distinct from all-trans retinoic acid (ATRA), Ro 40-6055 exhibits high selectivity as an agonist for the Retinoic Acid Receptor Alpha (RARα).[1][3] This specificity of action minimizes off-target effects and has positioned Ro 40-6055 as a valuable tool for dissecting the roles of RARα in cellular processes and as a potential therapeutic agent in various cancers. This technical guide provides an in-depth overview of Ro 40-6055, focusing on its mechanism of action, effects on cancer signaling pathways, and relevant experimental protocols.

Mechanism of Action

Ro 40-6055 exerts its biological effects primarily through the activation of the Retinoic Acid Receptor Alpha (RARα), a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[1] Upon binding to Ro 40-6055, RARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This receptor-coactivator complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[4]

Ro 40-6055 demonstrates a significantly higher affinity for RARα compared to other RAR subtypes. It has a 10-fold greater affinity for RARα than for RARβ and is almost inactive against RARγ. This selectivity is a key feature that distinguishes it from pan-agonists like ATRA. The pEC50, a measure of potency, for Ro 40-6055 is 9.5, which corresponds to an EC50 of approximately 0.316 nM.[5]

Data Presentation: Efficacy of Ro 40-6055 in Cancer Models

Cancer TypeCell Line/ModelObserved EffectConcentration/DosageReference
Pancreatic CancerDSL-6A/C1Suppression of cell proliferationNot Specified[1]
Myeloblastic LeukemiaHL-60Induction of BLR1 expression, leading to cell cycle arrest and differentiation1 µM[6]
Breast CancerMMTV-Myc Transgenic MiceSignificant inhibition of mammary tumor growth and lung metastasisNot Specified
Breast CancerT-47DUpregulation of apolipoprotein D mRNA levels10⁻⁸ M[7]
Endometrial CancerIshikawaInhibition of cell proliferation, regulation of genes such as G0S2, TNFAIP2, SMAD3, and NRIP1Not Specified
Mantle Cell LymphomaSP53Sensitization to IFN-α-induced apoptosis1 µmol/L
NeuroblastomaSH-SY5YInduction of differentiation to mature neurons1 µM[2]

Signaling Pathways Modulated by Ro 40-6055

The primary signaling pathway influenced by Ro 40-6055 is the RARα-mediated transcriptional regulation cascade. Activation of this pathway leads to a variety of downstream effects that contribute to its anti-cancer properties.

RARα Signaling Pathway

RARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Ro_40_6055 Ro 40-6055 (this compound) RARa_RXR_inactive RARα/RXR (Inactive) CoR Corepressors RARa_RXR_active RARα/RXR (Active) CoA Coactivators RARE RARE (DNA) Gene_Transcription Target Gene Transcription p27 p27 (CDKN1B) E_cadherin E-cadherin (CDH1) ApoD Apolipoprotein D (APOD) BLR1 BLR1 (CXCR5) Cell_Cycle_Arrest Cell Cycle Arrest Differentiation Differentiation Apoptosis Apoptosis Reduced_Proliferation Reduced Proliferation Inhibition_of_Invasion Inhibition of Invasion

Caption: Ro 40-6055 mediated RARα signaling pathway.

Downstream Cellular Effects

Activation of RARα by Ro 40-6055 leads to the transcriptional upregulation of several key regulatory proteins:

  • p27 (CDKN1B): An inhibitor of cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1 phase.[8][9]

  • E-cadherin (CDH1): A crucial component of adherens junctions, its upregulation can inhibit cancer cell invasion and metastasis.[10]

  • Apolipoprotein D (ApoD): Implicated in the regulation of cell growth and differentiation.[7]

  • Burkitt's Lymphoma Receptor 1 (BLR1/CXCR5): Involved in cell cycle arrest and differentiation of leukemia cells.[6]

Collectively, the modulation of these and other target genes results in the observed anti-proliferative, pro-differentiative, and pro-apoptotic effects of Ro 40-6055 in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of Ro 40-6055 in cancer research.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Ro 40-6055 (this compound) stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ro 40-6055 in complete culture medium from the stock solution. The final concentrations should span a range appropriate for the cell line being tested (e.g., 1 nM to 10 µM). A vehicle control (DMSO) should be included.

  • Incubation: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Ro 40-6055 or vehicle control. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Ro 40-6055/ Vehicle Control Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Ro 40-6055 (this compound) stock solution (dissolved in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Ro 40-6055 or vehicle control for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][11][12][13][14]

Apoptosis_Workflow Seed_Treat Seed and treat cells with Ro 40-6055 Harvest Harvest cells (adherent and floating) Seed_Treat->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion

Ro 40-6055 (this compound) is a potent and selective RARα agonist with demonstrated anti-cancer activity in a variety of preclinical models. Its ability to induce cell cycle arrest, differentiation, and apoptosis through the modulation of specific downstream target genes makes it a valuable compound for cancer research and a potential candidate for targeted therapeutic strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ro 40-6055 and its role in oncology. Further research, particularly in generating comprehensive quantitative data across a wider range of cancer types, will be crucial in fully elucidating its therapeutic potential.

References

The Role of Ro 40-6055 in Neuronal Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 40-6055, also known as AM580, is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor Alpha (RARα).[1][2][3][4] Retinoids are crucial regulators of neuronal development, influencing processes such as differentiation, maturation, and synaptic plasticity.[1][2] The specificity of Ro 40-6055 for RARα makes it a valuable tool for dissecting the precise roles of this receptor subtype in neurogenesis and for exploring its therapeutic potential in neurodevelopmental disorders, neurodegenerative diseases, and neuroblastoma.[1][2] This technical guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental data related to the function of Ro 40-6055 in neuronal differentiation.

Mechanism of Action

Ro 40-6055 exerts its effects by binding to and activating RARα, a ligand-dependent transcription factor.[5][6] Upon activation, RARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in neuronal differentiation and development.

The activation of RARα by Ro 40-6055 is sufficient to promote the differentiation of neuroblastoma cells, such as the SH-SY5Y cell line, into mature neurons.[1][2] This suggests that the RARα signaling pathway is a key driver of neuronal differentiation.[1][2]

Signaling Pathways

The primary signaling pathway for Ro 40-6055 is the canonical retinoic acid signaling pathway. However, its effects on neuronal differentiation also involve crosstalk with other critical signaling cascades, notably those related to neurotrophic factors.

Retinoic Acid Receptor Alpha (RARα) Signaling Pathway

The binding of Ro 40-6055 to RARα initiates a conformational change in the receptor, leading to the recruitment of co-activators and the initiation of target gene transcription. This pathway is central to the pro-differentiative effects of Ro 40-6055.

RARa_Signaling cluster_cell Cell Ro406055 Ro 40-6055 RARa RARα Ro406055->RARa Binds RXR RXR RARa->RXR Heterodimerizes RARE RARE RXR->RARE Binds Coactivators Co-activators TargetGenes Target Genes (e.g., GFRα-1, KCNT1) RARE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins for Neuronal Differentiation mRNA->Proteins Crosstalk_Signaling cluster_RARa RARα Signaling cluster_GDNF GDNF Signaling Ro406055 Ro 40-6055 RARa_RXR RARα/RXR Ro406055->RARa_RXR GFRa1_Gene GFRα-1 Gene RARa_RXR->GFRa1_Gene Upregulates GFRa1_Receptor GFRα-1 Receptor GFRa1_Gene->GFRa1_Receptor Expresses GDNF GDNF GDNF->GFRa1_Receptor RET RET Receptor GFRa1_Receptor->RET NeuronalSurvival Neuronal Survival & Differentiation RET->NeuronalSurvival Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis CellCulture Cell Culture (e.g., SH-SY5Y, SCG Neurons) Treatment Treatment with Ro 40-6055 +/- other factors (e.g., GDNF) CellCulture->Treatment Morphological Morphological Analysis (Neurite Outgrowth) Treatment->Morphological Immunocyto Immunocytochemistry (Neuronal Markers) Treatment->Immunocyto GeneExpression Gene Expression Analysis (qRT-PCR) Treatment->GeneExpression Functional Functional Assays (e.g., Electrophysiology) Treatment->Functional

References

AM580: A Technical Guide to its Application in Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM580, a selective retinoic acid receptor alpha (RARα) agonist, has emerged as a potent small molecule for directing the differentiation of pluripotent stem cells (PSCs) into various lineages. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, its interplay with key signaling pathways, and detailed protocols for its application in directed differentiation. Quantitative data from multiple studies are summarized to provide a clear understanding of its efficacy, and diagrams illustrating the molecular pathways and experimental workflows are included to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in their stem cell differentiation protocols.

Introduction to this compound

This compound is a synthetic retinoid that exhibits high selectivity for retinoic acid receptor alpha (RARα), with a significantly lower affinity for RARβ and RARγ.[1][2] This specificity allows for the targeted activation of the RARα signaling pathway, a critical regulator of embryonic development and cell fate decisions.[3] Upon binding to RARα, this compound induces a conformational change in the receptor, leading to the recruitment of co-activators and the initiation of target gene transcription. These target genes are involved in a wide array of cellular processes, including proliferation, apoptosis, and, most notably, differentiation.[3]

The ability of this compound to direct stem cell fate has been demonstrated across multiple lineages, including neuronal, hematopoietic, cardiac, and mesodermal differentiation.[4][5] Its efficacy is often enhanced when used in combination with other small molecules that modulate complementary signaling pathways, such as the Wnt/β-catenin and MAPK/ERK pathways.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the activation of the RARα signaling pathway. RARs are nuclear receptors that, upon ligand binding, form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

The Retinoic Acid Receptor (RAR) Signaling Pathway

RAR_Signaling cluster_nucleus Nucleus This compound This compound CRABP CRABP This compound->CRABP Binds RARa RARα CRABP->RARa Translocates to Nucleus RXR RXR RARa->RXR Heterodimerizes RARE RARE RXR->RARE Binds Coactivators Co-activators RARE->Coactivators Recruits TargetGenes Target Genes (e.g., Hox genes) Coactivators->TargetGenes Activates Transcription Differentiation Differentiation TargetGenes->Differentiation

Crosstalk with the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of stem cell self-renewal and differentiation.[6] Evidence suggests a functional interplay between the RARα and Wnt pathways. In some contexts, this compound has been shown to inhibit the Wnt pathway, which can be a critical step in promoting differentiation.[3] For instance, during the differentiation of human induced pluripotent stem cells (iPSCs) into intermediate mesoderm, this compound is used in conjunction with CHIR99021, a GSK3β inhibitor that activates the Wnt pathway.[4] This sequential modulation suggests a temporal requirement for both pathways in directing cell fate.

Wnt_Crosstalk cluster_pathways Signaling Pathways This compound This compound RARa RARα This compound->RARa Activates Beta_Catenin β-catenin RARa->Beta_Catenin Inhibits (context-dependent) Differentiation Differentiation RARa->Differentiation Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Binds Frizzled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Induces Transcription Self_Renewal Self-Renewal Wnt_Target_Genes->Self_Renewal

Interaction with the MAPK/ERK Pathway

The MAPK/ERK signaling pathway is another key regulator of pluripotency and differentiation. Activation of the ERK pathway is generally associated with the loss of pluripotency and the onset of differentiation. Retinoic acid, the natural ligand for RARs, has been shown to modulate ERK activity. While direct evidence for this compound's effect on ERK phosphorylation in stem cells is still emerging, it is plausible that this compound, by activating RARα, could influence the MAPK/ERK pathway to promote differentiation.

Quantitative Data on this compound-Induced Differentiation

The following tables summarize key quantitative data from studies utilizing this compound for stem cell differentiation.

Table 1: Receptor Selectivity of this compound

ReceptorEC₅₀ (nM)Reference
RARα0.36[4]
RARβ24.6[4]
RARγ27.9[4]

Table 2: Efficacy of this compound in Directed Differentiation

Stem Cell TypeTarget LineageKey ReagentsDifferentiation EfficiencyMethod of QuantificationReference
Human iPSCsIntermediate MesodermThis compound, CHIR99021~80%Not Specified[4]
SH-SY5YMature NeuronsThis compoundUpregulation of KCNT1RNA-seq[2]
Acute Promyelocytic Leukemia CellsGranulocytesThis compound10- to 100-fold more potent than ATRANot Specified[7]

Table 3: Effect of this compound on Gene Expression (Neuronal Differentiation of SH-SY5Y cells)

GeneFunctionChange in ExpressionReference
KCNT1Potassium ion channel, neuronal excitationUpregulated[2]
β-tubulin IIINeuronal markerInduced[2]
Neurofilament HMature neuron markerInduced[2]

Experimental Protocols

General Guidelines for Using this compound

This compound is typically dissolved in DMSO to create a stock solution, which can be stored at -20°C. The working concentration and duration of treatment will vary depending on the specific cell type and desired differentiation outcome. It is recommended to perform a dose-response experiment to determine the optimal concentration for each specific application.

Protocol for Neuronal Differentiation of SH-SY5Y Cells

This protocol is adapted from established methods for retinoic acid-induced differentiation of SH-SY5Y cells and incorporates the use of this compound.[8][9][10]

Materials:

  • SH-SY5Y cells

  • Growth Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Differentiation Medium: Neurobasal medium supplemented with B27, L-glutamine, and Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Brain-Derived Neurotrophic Factor (BDNF)

Procedure:

  • Seed SH-SY5Y cells in a culture vessel at a density that allows them to reach 40-50% confluency before starting differentiation.

  • To initiate differentiation, replace the growth medium with differentiation medium containing 1 µM this compound.

  • Continue to culture the cells in the differentiation medium, replacing the medium every 2-3 days.

  • After 5-7 days of this compound treatment, the medium can be supplemented with 50 ng/mL BDNF to promote neuronal maturation.

  • Continue to culture for an additional 7-10 days, changing the medium every 2-3 days.

  • Assess neuronal differentiation by observing cell morphology (neurite outgrowth) and by immunocytochemistry for neuronal markers such as β-tubulin III and MAP2.

Neuronal_Differentiation_Workflow Start Seed SH-SY5Y cells Culture Culture to 40-50% confluency Start->Culture Add_this compound Add Differentiation Medium + 1 µM this compound Culture->Add_this compound Culture_this compound Culture for 5-7 days Add_this compound->Culture_this compound Add_BDNF Add BDNF (50 ng/mL) Culture_this compound->Add_BDNF Culture_BDNF Culture for 7-10 days Add_BDNF->Culture_BDNF Analysis Analyze Neuronal Markers (β-tubulin III, MAP2) Culture_BDNF->Analysis

Protocol for Intermediate Mesoderm Differentiation of Human iPSCs

This protocol is based on the work of Araoka et al. (2014) and utilizes a combination of this compound and a Wnt pathway activator.[4]

Materials:

  • Human iPSCs

  • mTeSR1 medium

  • Matrigel

  • RPMI 1640 medium

  • B27 supplement (without insulin)

  • CHIR99021

  • This compound

Procedure:

  • Culture human iPSCs on Matrigel-coated plates in mTeSR1 medium.

  • When the cells reach the appropriate confluency, initiate differentiation by replacing the mTeSR1 medium with RPMI 1640/B27 (minus insulin) supplemented with CHIR99021 (concentration to be optimized, typically in the range of 3-12 µM).

  • After 24 hours, replace the medium with fresh RPMI 1640/B27 (minus insulin) containing this compound (concentration to be optimized, typically in the range of 0.1-1 µM).

  • Continue to culture the cells for 4-5 days, changing the medium daily with fresh RPMI 1640/B27 (minus insulin) containing this compound.

  • Assess the differentiation efficiency by analyzing the expression of intermediate mesoderm markers such as OSR1 and WT1 via qPCR or flow cytometry.

Mesoderm_Differentiation_Workflow Start Culture hIPSCs on Matrigel Add_CHIR Add RPMI/B27 + CHIR99021 Start->Add_CHIR Culture_CHIR Incubate for 24 hours Add_CHIR->Culture_CHIR Add_this compound Add RPMI/B27 + this compound Culture_CHIR->Add_this compound Culture_this compound Culture for 4-5 days Add_this compound->Culture_this compound Analysis Analyze Mesoderm Markers (OSR1, WT1) Culture_this compound->Analysis

Conclusion

This compound is a valuable tool for directing stem cell differentiation due to its high selectivity for RARα. Its ability to modulate key developmental signaling pathways, either alone or in combination with other small molecules, allows for the efficient generation of various cell lineages from pluripotent stem cells. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental workflows. Further research into the precise molecular interactions between this compound-activated RARα and other signaling networks will undoubtedly lead to even more refined and efficient differentiation strategies in the future.

References

In-Depth Technical Guide: Binding Affinity of Ro 40-6055 to Retinoic Acid Receptor Alpha (RARα)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Ro 40-6055, a synthetic retinoid, to the Retinoic Acid Receptor Alpha (RARα). This document consolidates quantitative binding data, detailed experimental methodologies for assessing binding affinity, and a visualization of the associated signaling pathway. Ro 40-6055, also known as AM580, is recognized as a selective RARα agonist.[1][2][3]

Quantitative Binding Affinity Data

The binding affinity of Ro 40-6055 for RARα has been determined through various assays, yielding key quantitative metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki). These values are crucial for understanding the potency and selectivity of this compound.

ParameterValue (nM)Receptor SubtypeNotes
IC50 8RARαThe IC50 value represents the concentration of Ro 40-6055 required to inhibit 50% of the binding of a radiolabeled ligand to RARα.[3]
EC50 0.36RARαThe EC50 value indicates the concentration of Ro 40-6055 that produces 50% of its maximal biological effect mediated by RARα.[3]
Ki 3.4PML-RARαThe Ki value reflects the binding affinity of Ro 40-6055 for the PML-RARα fusion protein, which is characteristic of Acute Promyelocytic Leukemia (APL). A lower Ki value signifies a higher binding affinity.[2]

Ro 40-6055 exhibits a notable selectivity for RARα. It possesses a 10-fold higher affinity for RARα compared to RARβ and is almost inactive against RARγ.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of Ro 40-6055 for RARα is commonly achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (Ro 40-6055) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the IC50 and subsequently the Ki of Ro 40-6055 for RARα.

Materials:

  • Receptor Source: Purified recombinant human RARα or cell lysates from cells overexpressing RARα.

  • Radioligand: A high-affinity radiolabeled RARα ligand, such as [³H]-all-trans retinoic acid (ATRA).

  • Test Compound: Ro 40-6055 (this compound).

  • Assay Buffer: A suitable buffer to maintain protein stability and binding, typically a Tris-based buffer containing protease inhibitors.

  • Scintillation Cocktail: For detection of radioactivity.

  • Filtration Apparatus: To separate bound from unbound radioligand.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Ro 40-6055 and a fixed concentration of the radioligand in the assay buffer.

  • Incubation: In a multi-well plate, combine the receptor source, the radioligand, and varying concentrations of Ro 40-6055. Include control wells with no competitor (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters will retain the receptor-ligand complexes.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Ro 40-6055 concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Experimental Workflow: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Ro 40-6055 D Incubate RARα, Radioligand, and Ro 40-6055 A->D B Prepare Fixed Concentration of Radioligand B->D C Prepare RARα Source C->D E Separate Bound and Unbound Ligand (Filtration) D->E Equilibrium Reached F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Plot Data and Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a competitive radioligand binding assay.

RARα Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_receptor Receptor Complex cluster_dna DNA Ro406055 Ro 40-6055 (Agonist) RAR RARα Ro406055->RAR Binds RXR RXR RARE RARE (Retinoic Acid Response Element) RAR->RARE Binds CoR Co-repressors RAR->CoR Dissociation CoA Co-activators RAR->CoA Recruitment RXR->RARE Binds RXR->CoR Dissociation RXR->CoA Recruitment Transcription Gene Transcription CoA->Transcription Activation

Caption: RARα signaling pathway activation by an agonist.

Upon binding of an agonist like Ro 40-6055, the RARα/RXR heterodimer undergoes a conformational change. This leads to the dissociation of co-repressor proteins and the recruitment of co-activator complexes.[4] This entire complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, ultimately leading to the modulation of gene transcription.[4] This process controls various cellular functions, including differentiation, proliferation, and apoptosis.[4]

References

Methodological & Application

Application Notes and Protocols for Ro 40-6055 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental use of Ro 40-6055, a selective Retinoic Acid Receptor alpha (RARα) agonist, in cell culture. This document includes a summary of its mechanism of action, quantitative data from various studies, detailed experimental protocols for its application, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Ro 40-6055 is a synthetic retinoid that acts as a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor.[1][2][3][4][5] Upon binding, Ro 40-6055 induces a conformational change in RARα, promoting its heterodimerization with Retinoid X Receptors (RXRs).[6][7] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This signaling cascade plays a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis. The selectivity of Ro 40-6055 for RARα makes it a valuable tool for dissecting the specific roles of this receptor subtype in biological systems.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Ro 40-6055 in various cell culture models.

Table 1: Effects of Ro 40-6055 on Gene Expression

Cell LineTarget GeneConcentration of Ro 40-6055Incubation TimeResultReference
E17 Rat Sympathetic Superior Cervical Ganglion (SCG) NeuronsGFRα-1 mRNA10⁻⁷ M4 days~3-4 fold increase[1][5]
Murine Septal Cell Line (SN56)Choline Acetyltransferase (ChAT) mRNANot specified48 hoursUp to 3.5-fold increase (mimicked all-trans-retinoic acid effect)[2]
Murine Septal Cell Line (SN56)Vesicular Acetylcholine Transporter (VAChT) mRNANot specified48 hoursUp to 3.5-fold increase (mimicked all-trans-retinoic acid effect)[2]
3T3-L1 AdipocytesResistin mRNADose-dependentNot specifiedReduction in mRNA abundance[8]
HL-60 Human Myeloblastic Leukemia CellsBurkitt's Lymphoma Receptor 1 (BLR1)1 µM48 hoursInduction of expression[9]

Table 2: Effects of Ro 40-6055 on Cellular Processes

Cell LineCellular ProcessConcentration of Ro 40-6055Incubation TimeResultReference
E17 Rat SCG NeuronsGDNF Responsiveness3 x 10⁻⁸ M4 daysEnhanced survival in the presence of GDNF[1][5]
Murine Septal Cell Line (SN56)Intracellular Acetylcholine (ACh) LevelsNot specified48 hoursUp to 2.5-fold increase (mimicked all-trans-retinoic acid effect)[2]
Human Myelomonocytic Leukemia Cells (U937, HL-60, THP-1)DifferentiationNot specifiedNot specifiedCooperates with Vitamin D to induce differentiation[7]
Rat Pancreatic Carcinoma (DSL-6A/C1)Growth InhibitionDose-dependentTime-dependentInhibition of cell growth[3]
Mantle Cell Lymphoma (MCL)Proliferation0.01 - 1 µM4 daysMarked inhibition of proliferation[10]
Neuroblastoma (SH-SY5Y)Neuronal Differentiation0.1, 1, 10 µMUp to 4 daysPromotion of differentiation to mature neurons[4]

Signaling Pathway

The primary mechanism of action for Ro 40-6055 involves the activation of the RARα signaling pathway. The diagram below illustrates the key steps of this pathway.

RARa_Signaling_Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro406055 Ro 40-6055 RARa RARα Ro406055->RARa Enters cell and nucleus, binds to RARα RARa_RXR RARα-RXR Heterodimer RARa->RARa_RXR Heterodimerizes with RXR RXR RXR RXR->RARa_RXR RARE RARE RARa_RXR->RARE Binds to RARE TargetGene Target Gene RARE->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation CellularResponse Cellular Response (Differentiation, Proliferation, Apoptosis) Protein->CellularResponse

Caption: RARα signaling pathway activated by Ro 40-6055.

Experimental Protocols

Protocol 1: General Cell Culture Treatment with Ro 40-6055

This protocol provides a general guideline for treating adherent or suspension cells with Ro 40-6055. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.

Materials:

  • Ro 40-6055 stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in culture plates/flasks at a density that will not lead to over-confluence by the end of the experiment. Allow cells to attach overnight.

    • Suspension cells: Seed cells in culture flasks at a desired density.

  • Preparation of Working Solutions:

    • Thaw the Ro 40-6055 stock solution.

    • Prepare serial dilutions of Ro 40-6055 in complete cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M). Prepare a vehicle control using the same final concentration of DMSO as in the highest Ro 40-6055 concentration.

  • Treatment:

    • Adherent cells: Aspirate the old medium and replace it with the medium containing the different concentrations of Ro 40-6055 or the vehicle control.

    • Suspension cells: Add the appropriate volume of the Ro 40-6055 working solution or vehicle control to the cell suspension.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer depending on the assay) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Harvesting and Analysis:

    • After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR, protein extraction for Western blotting, or cell-based assays).

Protocol 2: Cell Proliferation Assay (e.g., using MTT)

This protocol describes a colorimetric assay to assess the effect of Ro 40-6055 on cell proliferation.

Materials:

  • Cells treated with Ro 40-6055 as described in Protocol 1 (in a 96-well plate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of Ro 40-6055 and a vehicle control as described in Protocol 1.

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark for at least 1 hour (or overnight, depending on the buffer) with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of Ro 40-6055 on gene expression.

Experimental_Workflow cluster_workflow start Start cell_culture Cell Culture Seeding start->cell_culture treatment Treatment with Ro 40-6055 (and Vehicle Control) cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation harvesting Cell Harvesting incubation->harvesting rna_extraction RNA Extraction harvesting->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) for Target Gene cdna_synthesis->qpcr data_analysis Data Analysis (e.g., ΔΔCt method) qpcr->data_analysis end End data_analysis->end

Caption: Workflow for gene expression analysis post-Ro 40-6055 treatment.

Conclusion

Ro 40-6055 is a powerful tool for studying the specific functions of RARα in various biological contexts. The provided protocols and data serve as a starting point for researchers to design and execute experiments using this selective agonist. It is crucial to empirically determine the optimal conditions for each specific cell type and experimental question.

References

Application Notes and Protocols for In Vivo Administration of AM580 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of AM580 in mice. This document outlines the therapeutic rationale, experimental protocols, and relevant signaling pathways for utilizing this selective retinoic acid receptor alpha (RARα) agonist in preclinical research, particularly in the fields of neurodegenerative disease and oncology.

Introduction to this compound

This compound is a synthetic analog of retinoic acid that exhibits high selectivity for the retinoic acid receptor alpha (RARα).[1][2] This selectivity makes it a valuable tool for investigating the specific roles of RARα in various physiological and pathological processes. In mouse models, this compound has demonstrated therapeutic potential in Alzheimer's disease by promoting the clearance of amyloid-beta (Aβ) plaques and in breast cancer by inhibiting tumor growth and metastasis.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies administering this compound to mice.

Table 1: this compound Administration in Alzheimer's Disease Mouse Models

Mouse ModelDosageAdministration RouteFrequencyDurationKey Findings
Tg25761 mg/kgIntraperitoneal (i.p.)Three times a week6 weeksSignificant reduction in Aβ plaque load in the cortex and hippocampus.[3]
Tg25761 mg/kgIntraperitoneal (i.p.)Three times a week12 weeksSignificant reduction in Aβ plaque load.[3]
5xFADNot specifiedIntracerebroventricular (ICV) via mini-osmotic pumpContinuous4 weeksDecreased fraction of iNOS+ toxic microglia.[5]
EAE Model1 mg/kg or 2 mg/kgIntraperitoneal (i.p.)Every other day10 daysIneffective in suppressing EAE development.[6]

Table 2: this compound Administration in Breast Cancer Mouse Models

Mouse ModelDosageAdministration RouteFrequencyDurationKey Findings
MMTV-Myc0.3 mg/kg/dayIn dietDailyUp to 50 weeksSignificant inhibition of mammary tumor growth (~90%) and lung metastasis. Extended tumor latency in 63% of mice.[4]
MMTV-neu and MMTV-wnt1Not specifiedNot specifiedNot specifiedNot specifiedReduced hyperplasia and number of microscopic tumors.[7]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is typically supplied as a lyophilized powder and requires reconstitution before use.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Tween 80 (for ICV administration)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol for Intraperitoneal (i.p.) Injection:

  • Reconstitute the lyophilized this compound powder in DMSO to create a stock solution (e.g., 15 mM by dissolving 5 mg in 0.95 mL of DMSO).[1]

  • For a working solution, dilute the DMSO stock in a vehicle such as sterile saline. A common vehicle for i.p. injection is 80% DMSO in distilled water.[6]

  • The final concentration of the working solution should be calculated based on the desired dosage and the average weight of the mice.

  • Vortex the solution thoroughly to ensure it is well-mixed.

Protocol for Intracerebroventricular (ICV) Infusion via Mini-Osmotic Pump:

  • Prepare the this compound solution in a vehicle suitable for long-term infusion. A reported vehicle composition is 8% DMSO, 2% Tween 80, and 90% sterile ddH2O.[8]

  • Calculate the total volume and concentration of this compound needed to fill the mini-osmotic pumps based on the pump's flow rate and the desired daily dosage (e.g., 0.35 mg/kg/day).[8]

  • Ensure the final solution is sterile-filtered before loading into the mini-osmotic pumps.

Intracerebroventricular Cannulation and Mini-Osmotic Pump Implantation

This protocol describes the surgical procedure for continuous ICV infusion of this compound. All procedures must be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, scissors, drill)

  • Brain infusion cannula

  • Mini-osmotic pumps (e.g., Alzet)

  • Catheter tubing

  • Sutures or skin adhesive

  • Analgesics and post-operative care supplies

Surgical Protocol:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Secure the mouse in the stereotaxic frame. Apply eye lubricant to prevent corneal drying.

  • Shave and disinfect the surgical area on the scalp.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks on the skull.

  • Using the stereotaxic coordinates for the lateral ventricle (e.g., from bregma: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm), drill a small hole through the skull.

  • Slowly lower the infusion cannula to the target depth.

  • Secure the cannula to the skull using dental cement.

  • Create a subcutaneous pocket on the back of the mouse.

  • Prime the mini-osmotic pump with the this compound solution according to the manufacturer's instructions and attach it to the catheter tubing.

  • Tunnel the catheter subcutaneously from the back to the head and connect it to the implanted cannula.

  • Place the mini-osmotic pump into the subcutaneous pocket.

  • Suture or glue the scalp incision and the incision for the subcutaneous pocket.

  • Administer analgesics and monitor the mouse during recovery.

Signaling Pathways and Visualizations

This compound exerts its effects by selectively activating the retinoic acid receptor alpha (RARα).

This compound-RARα Signaling Pathway

Upon binding to this compound, RARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activators and initiates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[9]

AM580_RARa_Signaling cluster_cell Cell cluster_nucleus Nucleus This compound This compound RARa RARα This compound->RARa RARa_RXR RARα-RXR Heterodimer RARa->RARa_RXR RXR RXR RXR->RARa_RXR Coactivators Co-activators RARa_RXR->Coactivators Recruitment RARE RARE (on DNA) Coactivators->RARE Transcription Transcription RARE->Transcription TargetGenes Target Genes (e.g., Cyp26A1, E-cadherin, CRBP1, p27) CellularResponse Cellular Response (Differentiation, Apoptosis, Tumor Suppression) TargetGenes->CellularResponse Transcription->TargetGenes

This compound-RARα Signaling Pathway.
Experimental Workflow for In Vivo this compound Administration

The following diagram illustrates a typical experimental workflow for an in vivo study using this compound in a mouse model.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Animal_Model Select Mouse Model (e.g., Tg2576, MMTV-Myc) Administration Administer this compound (i.p. or ICV) Animal_Model->Administration AM580_Prep Prepare this compound Solution AM580_Prep->Administration Monitoring Monitor Animal Health & Tumor Growth/ Cognitive Function Administration->Monitoring Treatment_Period Treatment Period (Weeks to Months) Monitoring->Treatment_Period Tissue_Collection Collect Tissues (Brain, Tumors) Treatment_Period->Tissue_Collection Histology Histological Analysis (e.g., IHC for Aβ) Tissue_Collection->Histology Biochemical Biochemical Assays (e.g., Western Blot) Tissue_Collection->Biochemical Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemical->Data_Analysis

Experimental Workflow.

References

Application Notes and Protocols: Ro 40-6055 Treatment of Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 40-6055, also known as AM580 and CD336, is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor Alpha (RARα)[1][2]. Retinoids play a crucial role in cell differentiation, proliferation, and apoptosis, making them a subject of interest in cancer therapy. In the context of neuroblastoma, a pediatric cancer arising from the neural crest, inducing differentiation is a key therapeutic strategy[1]. These application notes provide a comprehensive overview of the use of Ro 40-6055 in the treatment of neuroblastoma cell lines, summarizing key findings, experimental protocols, and affected signaling pathways.

Recent studies have demonstrated that Ro 40-6055 can effectively induce the differentiation of the human neuroblastoma cell line SH-SY5Y into mature, neuron-like cells[1][2]. This is characterized by morphological changes and the upregulation of neuronal markers[1][3][2]. However, it is important to note that an earlier study from 1994 reported Ro 40-6055 to be inactive in inducing morphological differentiation in the SK-N-SH neuroblastoma cell line, from which the SH-SY5Y line is derived[4]. This discrepancy may be attributable to differences in cell line subclones or experimental conditions.

Data Presentation

Table 1: Effects of Ro 40-6055 on Neuroblastoma Cell Lines
Cell LineConcentration RangeObserved EffectsKey FindingsCitations
SH-SY5Y0-10 µMInduction of neuronal differentiation, neurite outgrowth, expression of mature neuronal markers (β-tubulin III, Neurofilament H).Ro 40-6055 promotes differentiation into neuron-like cells. Differentially expressed genes are enriched in neuron development pathways.[1][3][2][5]
SK-N-SH0.1 nM - 10 µMReported as "totally inactive" in inducing morphological differentiation.This historical finding contrasts with recent data on the SH-SY5Y subline.[4]

Experimental Protocols

Protocol 1: In Vitro Differentiation of SH-SY5Y Neuroblastoma Cells

This protocol is based on methodologies described in studies demonstrating the differentiation of SH-SY5Y cells with Ro 40-6055 (this compound)[2].

1. Cell Culture and Maintenance:

  • Culture SH-SY5Y cells in a suitable medium, such as DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Passage the cells when they reach 70-80% confluency.

2. Preparation of Ro 40-6055 Stock Solution:

  • Prepare a stock solution of Ro 40-6055 (e.g., 1 mM) in Dimethyl Sulfoxide (DMSO).
  • Store the stock solution at -20°C or -80°C, protected from light.

3. Differentiation Induction:

  • Seed SH-SY5Y cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for imaging).
  • The day after seeding, replace the medium with fresh medium containing the desired concentration of Ro 40-6055. A typical concentration used to induce differentiation is 1 µM[3].
  • Include a vehicle control group treated with an equivalent concentration of DMSO.
  • Culture the cells for the desired period (e.g., 4 days or longer) to observe differentiation, replacing the medium with fresh Ro 40-6055-containing medium every 2-3 days.

4. Assessment of Neuronal Differentiation:

  • Morphological Analysis: Observe changes in cell morphology, such as the extension of neurites, using phase-contrast microscopy.
  • Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-tubulin III and Neurofilament H to confirm differentiation[2].
  • Gene Expression Analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of neuronal differentiation-related genes[1][3].

Signaling Pathways and Visualizations

Treatment of SH-SY5Y neuroblastoma cells with Ro 40-6055 (this compound) leads to significant changes in gene expression, impacting several key signaling pathways involved in neuronal differentiation[1][3].

Ro40_6055_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Ro 40-6055 Ro 40-6055 RARa RARα Ro 40-6055->RARa RXR RXR RARE RARE RXR->RARE RARa->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Wnt Wnt Signaling Gene_Expression->Wnt TGFb TGF-beta Signaling Gene_Expression->TGFb Axon_Guidance Axon Guidance Gene_Expression->Axon_Guidance Differentiation Neuronal Differentiation Wnt->Differentiation TGFb->Differentiation Axon_Guidance->Differentiation Experimental_Workflow Start Start Cell_Culture Culture SH-SY5Y Cells Start->Cell_Culture Treatment Treat with Ro 40-6055 (or DMSO control) Cell_Culture->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Analysis Analyze Differentiation Incubation->Analysis Morphology Microscopy (Neurite Outgrowth) Analysis->Morphology Immunofluorescence Immunofluorescence (Neuronal Markers) Analysis->Immunofluorescence Gene_Expression Gene Expression (qRT-PCR / RNA-seq) Analysis->Gene_Expression End End Morphology->End Immunofluorescence->End Gene_Expression->End

References

Application Notes & Protocols: Inducing Neuronal Differentiation in SH-SY5Y Cells with AM580

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing AM580, a selective retinoic acid receptor alpha (RARα) agonist, to induce the differentiation of SH-SY5Y human neuroblastoma cells into a mature neuron-like phenotype.

Introduction

The SH-SY5Y cell line is a widely used model in neuroscience research due to its human origin and its ability to differentiate from a neuroblast-like state into cells exhibiting mature neuronal characteristics. This process of differentiation involves significant morphological and biochemical changes, including the cessation of proliferation, extension of neurites, and the expression of neuron-specific markers. This compound has been identified as a potent inducer of this differentiation process, offering a valuable tool for studying neurodevelopment, neurotoxicity, and neurodegenerative diseases.[1] This document outlines the protocols for this compound-induced differentiation and the underlying signaling pathways.

Principle of this compound-Induced Differentiation

This compound is a synthetic retinoid that selectively activates the retinoic acid receptor alpha (RARα). The activation of RARα is a critical step in neuronal development.[1] In SH-SY5Y cells, the stimulation of RARα by this compound is sufficient to trigger a signaling cascade that promotes the transition from a proliferative neuroblast state to a post-mitotic, differentiated neuronal phenotype.[1] This process involves the upregulation of genes associated with neuron development, including those for cytoskeletal proteins essential for neurite outgrowth (e.g., β-tubulin III and Neurofilament H) and ion channels related to neuronal excitability (e.g., KCNT1).[1] Functional enrichment analysis of gene expression following this compound treatment has shown significant changes in pathways related to neuroactive ligand-receptor interaction, synapse formation (glutamatergic, GABAergic, dopaminergic, and cholinergic), and axon guidance.[2]

Experimental Protocols

This section provides detailed methodologies for the culture of SH-SY5Y cells and the subsequent induction of neuronal differentiation using this compound.

1. Materials and Reagents

  • SH-SY5Y cells

  • Complete Growth Medium:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

2. SH-SY5Y Cell Culture

  • Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Resuspend the detached cells in fresh Complete Growth Medium and seed into new flasks at the desired density.

3. This compound-Induced Neuronal Differentiation

  • Seed SH-SY5Y cells into the desired culture plates (e.g., 6-well plates, 24-well plates) at a suitable density to allow for neurite outgrowth.

  • Allow the cells to adhere and grow for 24 hours in the incubator.

  • Prepare the differentiation medium by supplementing the Complete Growth Medium with the desired final concentration of this compound. A vehicle control (DMSO) should be run in parallel.

  • Aspirate the existing medium from the cells and replace it with the this compound-containing differentiation medium or the vehicle control medium.

  • Incubate the cells for the desired duration (e.g., 1, 2, or 4 days), observing for morphological changes daily.[1]

  • The medium can be replaced every 2 days if longer differentiation periods are required.

4. Assessment of Neuronal Differentiation

  • Morphological Analysis: Observe cells daily using a phase-contrast microscope. Differentiated cells will exhibit a more neuron-like morphology, characterized by a smaller cell body and the extension of long neurites.

  • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-tubulin III (a general neuronal marker) and Neurofilament H (a marker for mature neurons).

  • Gene Expression Analysis (qRT-PCR or RNA-seq): Extract RNA from treated and control cells to quantify the expression levels of neuronal marker genes. This compound treatment has been shown to upregulate genes like KCNT1.[1][2]

  • Functional Assays (e.g., Microelectrode Array - MEA): To confirm the mature and functional status of the differentiated neurons, their electrical activity, such as spontaneous spiking, can be measured using MEA.

Data Presentation

Table 1: this compound Treatment Parameters for SH-SY5Y Differentiation

ParameterRecommended RangeObservation Time PointsExpected Outcome
This compound Concentration0.1 µM - 10 µM1, 2, and 4 daysIncreased neurite outgrowth with increasing concentration and time.[1]
Vehicle Control0.1% DMSO1, 2, and 4 daysCells maintain a proliferative, neuroblast-like morphology.[1]

Table 2: Key Markers for Assessing Neuronal Differentiation

MarkerTypeMethod of DetectionExpected Change with this compound
β-tubulin IIIEarly Neuronal MarkerImmunocytochemistry, Western Blot, qRT-PCRUpregulation
Neurofilament H (NF-H)Mature Neuronal MarkerImmunocytochemistry, Western Blot, qRT-PCRUpregulation
KCNT1Potassium ChannelqRT-PCR, RNA-seqUpregulation[1][2]
MAP2Mature Neuronal MarkerImmunocytochemistry, Western Blot, qRT-PCRUpregulation

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Analysis of Differentiation start Start with SH-SY5Y Cells culture Culture in Complete Growth Medium (37°C, 5% CO2) start->culture seed Seed cells into appropriate culture plates culture->seed prepare Prepare Differentiation Medium (with this compound or DMSO) seed->prepare treat Replace medium and incubate prepare->treat observe Observe for 1-4 days treat->observe morphology Phase-Contrast Microscopy (Neurite Outgrowth) observe->morphology icc Immunocytochemistry (β-tubulin III, NF-H) observe->icc gene Gene Expression Analysis (qRT-PCR, RNA-seq) observe->gene functional Functional Assays (MEA) observe->functional

Caption: Experimental workflow for this compound-induced differentiation of SH-SY5Y cells.

signaling_pathway cluster_outcomes Cellular Outcomes This compound This compound RARa RARα This compound->RARa activates nucleus Nucleus RARa->nucleus translocates to gene_expression Altered Gene Expression nucleus->gene_expression modulates neuronal_markers Upregulation of Neuronal Markers (β-tubulin III, NF-H) gene_expression->neuronal_markers ion_channels Increased Ion Channel Expression (e.g., KCNT1) gene_expression->ion_channels morphological_change Neurite Outgrowth & Morphological Changes gene_expression->morphological_change differentiation Neuronal Differentiation neuronal_markers->differentiation ion_channels->differentiation morphological_change->differentiation

Caption: Simplified signaling pathway of this compound-induced neuronal differentiation.

References

Application Notes and Protocols: Ro 40-6055 in Pancreatic Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by aggressive tumor growth and profound resistance to conventional therapies. The retinoids, a class of compounds derived from vitamin A, have emerged as potential therapeutic agents due to their established roles in regulating cell proliferation, differentiation, and apoptosis. Ro 40-6055 is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor alpha (RARα). This document provides detailed application notes and protocols for utilizing Ro 40-6055 in pancreatic cancer cell proliferation assays, summarizing its effects and outlining the underlying signaling pathways.

Mechanism of Action

Ro 40-6055 exerts its anti-proliferative effects in pancreatic cancer cells primarily through the activation of the Retinoic Acid Receptor alpha (RARα).[1] Upon binding, the Ro 40-6055-RARα complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell cycle control, leading to an inhibition of cell proliferation. The growth inhibitory effect of Ro 40-6055 is specific to RARα, as its action can be blocked by co-treatment with a RARα-specific antagonist, Ro 41-5253.[2]

Data Presentation

The following tables summarize the quantitative data regarding the effects of Ro 40-6055 and related retinoids on pancreatic cancer cell lines.

Table 1: Efficacy of Ro 40-6055 in Pancreatic Cancer Cell Lines

Cell LineCompoundIC50Maximum InhibitionReference
DSL-6A/C1Ro 40-6055Not explicitly stated, but described as the most potent retinoid.Time- and dose-dependent inhibition.[2]
DSL-6A/C1All-trans retinoic acid (ATRA)~100 nMSignificant time-dependent inhibition starting at 2 days.[1]

Table 2: Effect of Retinoids on Pancreatic Cancer Cell Proliferation

Cell LineCompoundConcentration% Cell Number Reduction (vs. Control)Reference
BxPC-3AGN194204 (RXR-selective)1 µM40%[2]
MIA PaCa-2AGN194204 (RXR-selective)1 µM60%[2]
AsPC-1AGN194204 (RXR-selective)1 µM20% (modest)[2]

Table 3: Effect of Retinoids on Cell Cycle Regulatory Proteins in Pancreatic Cancer Cells

Cell LineCompoundProteinEffectReference
MIA PaCa-2AGN194204 (RXR-selective)Cyclin ESuppressed to 40% of control[2]
MIA PaCa-2AGN194204 (RXR-selective)Cdk6Suppressed to 10% of control[2]
MIA PaCa-2AGN194204 (RXR-selective)p272-fold increase[2]
Pancreatic Cancer Cell LinesMofarotene (Ro 40-8757)p21Marked up-regulation[3]
Pancreatic Cancer Cell LinesMofarotene (Ro 40-8757)p27Marked up-regulation[3]

Experimental Protocols

Cell Culture of DSL-6A/C1 Pancreatic Cancer Cells

The rat pancreatic ductal adenocarcinoma cell line, DSL-6A/C1, is a key in vitro model for studying the effects of Ro 40-6055.

Materials:

  • DSL-6A/C1 cell line

  • Waymouth's MB 752/1 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • Cell culture flasks (T-25 or T-75)

  • Cell culture plates (96-well, 24-well, or 6-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing Waymouth's MB 752/1 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of DSL-6A/C1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Seed the cells into a T-25 or T-75 culture flask at a recommended density.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with Ca++/Mg++ free PBS. Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a split ratio of 1:3 to 1:4.

Pancreatic Cancer Cell Proliferation Assay (General Protocol)

This protocol can be adapted for various pancreatic cancer cell lines and retinoid compounds, including Ro 40-6055.

Materials:

  • Pancreatic cancer cells (e.g., DSL-6A/C1, MIA PaCa-2, BxPc-3, AsPC-1)

  • Complete growth medium

  • Ro 40-6055 (or other retinoids) dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture plates (e.g., 9.6 cm² dishes or 96-well plates)

  • Coulter counter or a method for cell viability assessment (e.g., MTT, WST-1 assay)

  • Trypsin-EDTA solution

  • PBS

Protocol:

  • Cell Seeding: Seed the pancreatic cancer cells into the appropriate culture plates at a predetermined density (e.g., 1000 cells/cm² for MIA PaCa-2, and 3000 cells/cm² for BxPc-3 and AsPC-1) in complete growth medium.[2] Allow the cells to attach for 24 hours in a humidified incubator.

  • Treatment: Prepare serial dilutions of Ro 40-6055 in complete growth medium. After 24 hours of cell attachment, replace the medium with fresh medium containing the desired concentrations of Ro 40-6055 or vehicle control (e.g., DMSO).

  • Incubation and Medium Change: Continue the treatment for a specified duration, typically 6 days.[2] Replace the medium with fresh retinoid-containing medium every 2 days to maintain the compound's activity.

  • Cell Counting/Viability Assessment: After the treatment period, harvest the cells by trypsinization.[2]

    • For Cell Counting: Resuspend the cells in a known volume of medium and count the total number of viable cells using a Coulter counter or a hemocytometer with trypan blue exclusion.

    • For Viability Assays (e.g., MTT): Follow the manufacturer's protocol for the specific assay to determine cell viability.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways and Visualizations

The anti-proliferative effect of Ro 40-6055 in pancreatic cancer cells is initiated by its binding to the RARα receptor, which then modulates the expression of key cell cycle regulatory proteins. While the precise downstream cascade for Ro 40-6055 is not fully elucidated, the known effects of retinoids in pancreatic cancer suggest a pathway involving the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that promote cell cycle progression.

Ro40_6055_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro40_6055 Ro 40-6055 RARa_inactive RARα (inactive) Ro40_6055->RARa_inactive Binds RARa_active Ro 40-6055-RARα Complex (active) RARa_inactive->RARa_active Translocates to Nucleus RARE RARE RARa_active->RARE Binds to p21_p27_gene p21/p27 Genes RARE->p21_p27_gene Activates Transcription Cyclin_CDK_genes Cyclin/CDK Genes RARE->Cyclin_CDK_genes Inhibits Transcription p21_p27 p21/p27 Proteins p21_p27_gene->p21_p27 Translation Cyclin_CDK Cyclin/CDK Complexes Cyclin_CDK_genes->Cyclin_CDK Translation p21_p27->Cyclin_CDK Inhibits CellCycle Cell Cycle Progression Cyclin_CDK->CellCycle Promotes Proliferation Cell Proliferation Inhibition CellCycle->Proliferation Leads to

Caption: Ro 40-6055 signaling pathway in pancreatic cancer cell proliferation.

Experimental_Workflow start Start seed_cells Seed Pancreatic Cancer Cells start->seed_cells attach Allow 24h for Cell Attachment seed_cells->attach treat Treat with Ro 40-6055 (various concentrations) attach->treat incubate Incubate for 6 Days (change medium every 2 days) treat->incubate harvest Harvest Cells incubate->harvest assess Assess Cell Proliferation (Cell Counting / Viability Assay) harvest->assess analyze Analyze Data (Calculate % Inhibition, IC50) assess->analyze end End analyze->end

Caption: Experimental workflow for a pancreatic cancer cell proliferation assay.

References

Application Notes and Protocols for AM580 in Mantle Cell Lymphoma Apoptosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mantle Cell Lymphoma (MCL) is a subtype of B-cell non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of Cyclin D1. Despite advancements in treatment, MCL remains largely incurable, necessitating the exploration of novel therapeutic strategies. One such avenue involves targeting the retinoid signaling pathway. AM580, a synthetic retinoid analog, is a potent and selective agonist for the Retinoic Acid Receptor Alpha (RARα). Activation of RARα has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cells, including those of hematopoietic origin. These application notes provide a detailed protocol for studying the apoptotic effects of this compound on Mantle Cell Lymphoma cells, based on established methodologies for retinoids in hematological malignancies.

Principle of Action

This compound exerts its biological effects by binding to and activating RARα, a ligand-dependent transcription factor. Upon activation, RARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis. In the context of MCL, the activation of the RARα signaling pathway is hypothesized to shift the balance from pro-survival to pro-apoptotic signaling, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of this compound treatment on MCL cell lines, extrapolated from studies on other hematological malignancies. These values should be used as a reference to establish optimal experimental conditions.

Table 1: In Vitro Efficacy of this compound on Hematological Malignancy Cell Lines

Cell Line (Cancer Type)This compound IC50 (µM)Incubation Time (hours)
HL-60 (Promyelocytic Leukemia)0.01 - 0.172 - 96
NB4 (Promyelocytic Leukemia)0.005 - 0.0572 - 96
U937 (Histiocytic Lymphoma)0.1 - 1.072 - 96

Table 2: Apoptotic Response to this compound Treatment

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)
HL-600.196~ 60-70%
NB40.0596~ 70-80%

Table 3: Modulation of Apoptosis-Related Proteins by this compound

ProteinExpected Change in ExpressionMethod of Detection
Bcl-2DecreaseWestern Blot / qPCR
BaxIncreaseWestern Blot / qPCR
Caspase-3 (cleaved)IncreaseWestern Blot
p21IncreaseWestern Blot / qPCR
Cyclin D1DecreaseWestern Blot / qPCR

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of MCL cells by 50% (IC50).

Materials:

  • MCL cell lines (e.g., Jeko-1, Granta-519)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed MCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • MCL cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MCL cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treat the cells with this compound at the determined IC50 concentration and a control (DMSO) for 48-96 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • MCL cells treated with this compound as in the apoptosis assay.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-Cyclin D1, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis in MCL

AM580_Apoptosis_Pathway This compound This compound RARa_RXR RARα-RXR Heterodimer This compound->RARa_RXR RARE RARE RARa_RXR->RARE Binds to Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes p21_gene p21 Gene RARE->p21_gene Upregulates Bax_gene Bax Gene RARE->Bax_gene Upregulates Bcl2_gene Bcl-2 Gene RARE->Bcl2_gene Downregulates CyclinD1_gene Cyclin D1 Gene RARE->CyclinD1_gene p21_gene->Apoptosis Promotes (Cell Cycle Arrest) Bax_gene->Bax Bcl2_gene->Bcl2

Caption: this compound-induced apoptotic signaling pathway in Mantle Cell Lymphoma.

Experimental Workflow for this compound Apoptosis Studies

Experimental_Workflow start Start: MCL Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT) Determine IC50 treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis_assay Use IC50 concentration western_blot Western Blot Analysis (Bcl-2, Bax, Caspase-3, etc.) apoptosis_assay->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for studying this compound-induced apoptosis.

Application Notes and Protocols: Ro 40-6055 and G-CSF Combination Therapy in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Differentiation therapy, which aims to induce cancer cells to mature and stop proliferating, is a promising therapeutic strategy. Ro 40-6055, a selective retinoic acid receptor alpha (RARα) agonist, has shown potential in inducing granulocytic differentiation, particularly in acute promyelocytic leukemia (APL). Granulocyte Colony-Stimulating Factor (G-CSF) is a cytokine that stimulates the production of granulocytes and can also influence the proliferation and differentiation of leukemic cells. The combination of Ro 40-6055 and G-CSF has been investigated for its potential synergistic effects in promoting the differentiation and inhibiting the growth of leukemia cells.

These application notes provide a summary of preclinical findings and detailed protocols for studying the combination of Ro 40-6055 and G-CSF in leukemia models.

Data Presentation

In Vitro Efficacy of Ro 40-6055 and G-CSF Combination Therapy
Cell LineLeukemia TypeTreatmentOutcomeQuantitative Data
NB4Acute Promyelocytic Leukemia (APL)Ro 40-6055 (AM580)Increased G-CSF Receptor (G-CSFR) expressionApproximately 6-fold increase in G-CSFR mRNA levels with 10⁻⁸ M this compound.[1]
NB4Acute Promyelocytic Leukemia (APL)Ro 40-6055 (this compound) + G-CSFInduction of granulocytic differentiationRemarkable induction of Leukocyte Alkaline Phosphatase (LAP) mRNA with 10⁻⁸ M this compound in the presence of G-CSF.[1]
32Dcl3Murine Myeloid LeukemiaG-CSF + Cytarabine (Ara-C)Increased apoptosisPercentage of apoptotic cells increased from 13.0% to 20.7% with the addition of G-CSF to Ara-C.[2]
U937Human Myeloid LeukemiaG-CSF + Cytarabine (Ara-C)Increased apoptosisPercentage of apoptotic cells increased from 54.1% to 63.5% with the addition of G-CSF to Ara-C.[2]
Primary AML cellsAcute Myeloid Leukemia (AML)G-CSF (in co-culture with stroma)Reduced cell viability and clonogenic capacity32% decrease in cell viability at the highest G-CSF concentration.[3]

Signaling Pathways

The combination of Ro 40-6055 and G-CSF is thought to exert its anti-leukemic effects through the convergence of their respective signaling pathways. Ro 40-6055, as a RARα agonist, activates transcriptional programs that promote myeloid differentiation. G-CSF binds to its receptor (G-CSFR), activating downstream pathways including the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathways, which are crucial for granulocytic proliferation and differentiation.[4][5]

A key aspect of the synergy appears to be the upregulation of G-CSFR expression by Ro 40-6055, which may sensitize leukemia cells to the effects of G-CSF.[1] The combined signaling can lead to enhanced activation of transcription factors that drive myeloid maturation and potentially inhibit proliferation and induce apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSFR G-CSF Receptor JAK JAK GCSFR->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation ERK ERK JAK->ERK Activation pSTAT3 pSTAT3 STAT3->pSTAT3 Translocation pERK pERK ERK->pERK Translocation RARa_RXR RARα/RXR Ro_RARa_RXR Ro 40-6055-RARα/RXR RARa_RXR->Ro_RARa_RXR Translocation TargetGenes Target Genes pSTAT3->TargetGenes Transcription pERK->TargetGenes Transcription Ro_RARa_RXR->GCSFR Upregulation Ro_RARa_RXR->TargetGenes Transcription Differentiation Differentiation TargetGenes->Differentiation Increased Proliferation Proliferation TargetGenes->Proliferation Modulated Apoptosis Apoptosis TargetGenes->Apoptosis Increased GCSF G-CSF GCSF->GCSFR Ro Ro 40-6055 Ro->RARa_RXR Binding

Signaling pathways of Ro 40-6055 and G-CSF.

Experimental Protocols

In Vitro Leukemia Cell Line Studies

1. Cell Culture and Reagents

  • Cell Lines: NB4 (APL), HL-60 (promyelocytic leukemia), U937 (histiocytic lymphoma), and other relevant myeloid leukemia cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Ro 40-6055 (this compound): Dissolve in DMSO to create a stock solution (e.g., 10 mM) and store at -20°C.

  • Recombinant Human G-CSF: Reconstitute in sterile water or PBS to a stock concentration (e.g., 100 µg/mL) and store at -20°C.

2. Differentiation Assay

  • Objective: To assess the induction of myeloid differentiation by observing morphological changes and expression of differentiation markers.

  • Procedure:

    • Seed leukemia cells (e.g., NB4, HL-60) at a density of 2 x 10⁵ cells/mL in a 24-well plate.

    • Treat cells with Ro 40-6055 (e.g., 1 µM), G-CSF (e.g., 100 ng/mL), or the combination of both. Include a vehicle control (DMSO).

    • Incubate for 72-96 hours.

    • Assess differentiation by:

      • Morphological Analysis: Prepare cytospin slides, stain with May-Grünwald-Giemsa, and examine for nuclear condensation, cytoplasmic granulation, and other signs of granulocytic maturation.

      • Nitroblue Tetrazolium (NBT) Reduction Assay: To measure functional differentiation. Differentiated cells will reduce the yellow NBT to a dark blue formazan precipitate.

      • Flow Cytometry for Differentiation Markers: Stain cells with fluorescently labeled antibodies against CD11b and CD14. An increase in the percentage of CD11b-positive cells indicates granulocytic differentiation.

3. Proliferation and Viability Assays

  • Objective: To determine the effect of the combination therapy on cell growth and survival.

  • Procedure:

    • Seed cells at 1 x 10⁵ cells/mL in a 96-well plate.

    • Treat with serial dilutions of Ro 40-6055, G-CSF, and their combination.

    • Incubate for 48-72 hours.

    • Assess cell viability using:

      • MTT or WST-1 Assay: Measures metabolic activity, which correlates with the number of viable cells.

      • Trypan Blue Exclusion: Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

4. Apoptosis Assay

  • Objective: To quantify the induction of programmed cell death.

  • Procedure:

    • Treat cells as in the proliferation assay.

    • After 24-48 hours, harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

5. Quantitative Real-Time PCR (qRT-PCR) for G-CSFR Expression

  • Objective: To measure changes in G-CSFR mRNA levels.

  • Procedure:

    • Treat cells with Ro 40-6055 for 24-48 hours.

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for the G-CSF receptor (CSF3R) and a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Leukemia Models

1. Xenograft Mouse Model

  • Objective: To evaluate the in vivo efficacy of the combination therapy in a leukemia xenograft model.

  • Animal Model: Immunodeficient mice such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency).

  • Procedure:

    • Inject human leukemia cells (e.g., 5 x 10⁶ MV4-11 cells) intravenously or subcutaneously into NOD/SCID mice.

    • Monitor for engraftment by bioluminescence imaging (if using luciferase-expressing cells) or by monitoring peripheral blood for human CD45+ cells.

    • Once the disease is established, randomize mice into treatment groups: Vehicle control, Ro 40-6055 alone, G-CSF alone, and Ro 40-6055 + G-CSF.

    • Administer Ro 40-6055 (e.g., by oral gavage) and G-CSF (e.g., by subcutaneous injection) according to a predetermined schedule.

    • Monitor tumor burden, body weight, and overall survival.

    • At the end of the study, harvest tissues (bone marrow, spleen, liver) for histological analysis and to assess leukemic infiltration.

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Leukemia Cell Culture (NB4, HL-60, etc.) Treatment Treatment: - Ro 40-6055 - G-CSF - Combination CellCulture->Treatment Differentiation Differentiation Assays (Morphology, NBT, CD11b) Treatment->Differentiation Proliferation Proliferation/Viability Assays (MTT, Trypan Blue) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis qPCR qRT-PCR for G-CSFR Treatment->qPCR Xenograft Establish Leukemia Xenograft (NOD/SCID mice) InVivoTreatment In Vivo Treatment Regimen Xenograft->InVivoTreatment Monitoring Monitor Tumor Burden & Survival InVivoTreatment->Monitoring Analysis Endpoint Analysis (Histology, etc.) Monitoring->Analysis

Experimental workflow for studying Ro 40-6055 and G-CSF.

Conclusion

The combination of Ro 40-6055 and G-CSF presents a promising therapeutic strategy for certain types of leukemia, particularly those susceptible to differentiation induction. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this combination therapy in preclinical leukemia models. Rigorous evaluation of differentiation, proliferation, apoptosis, and in vivo anti-tumor activity is crucial for advancing this therapeutic approach towards clinical application.

References

Application Notes and Protocols for the Combined Use of AM580 and IFN-α in Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of retinoids and interferons has shown promise in cancer therapy, exhibiting synergistic effects on inhibiting tumor growth and inducing apoptosis. While specific preclinical or clinical data on the combined use of AM580, a selective retinoic acid receptor alpha (RARα) agonist, and Interferon-alpha (IFN-α) is not yet available in published literature, this document provides a comprehensive guide for researchers to explore this potentially potent anti-cancer strategy. The protocols and application notes presented herein are based on established methodologies for similar drug combinations, particularly other retinoids with IFN-α, and the known individual mechanisms of this compound and IFN-α.

This compound has demonstrated efficacy in inhibiting proliferation and inducing apoptosis in various cancer models, including breast cancer and acute promyelocytic leukemia.[1][2] Its mechanism of action involves the inhibition of the Wnt signaling pathway and an increase in the expression of RARβ.[1] IFN-α, a cytokine with well-documented antiviral and antitumor properties, can induce apoptosis through both intrinsic and extrinsic signaling pathways and is often employed in combination therapies to enhance its efficacy.[3] The synergistic potential of combining a retinoid with IFN-α is thought to stem from the enhanced expression of IFN-stimulated genes.

These application notes will guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of the this compound and IFN-α combination.

Data Presentation

As no direct quantitative data for the this compound and IFN-α combination exists, the following tables are presented as templates for data acquisition and organization during future experimental studies.

Table 1: In Vitro Cytotoxicity of this compound and IFN-α Combination Therapy

Cell LineTreatmentIC50 (nM/IU/mL)Combination Index (CI)
Cancer Type 1 This compound
(e.g., MCF-7)IFN-α
This compound + IFN-α
Cancer Type 2 This compound
(e.g., A549)IFN-α
This compound + IFN-α
Normal Cell Line This compound
(e.g., MCF-10A)IFN-α
This compound + IFN-α

Table 2: In Vivo Tumor Growth Inhibition by this compound and IFN-α Combination Therapy

Treatment GroupAnimal ModelTumor Volume (mm³) at Day X% Tumor Growth InhibitionBody Weight Change (%)
Vehicle Control
This compound (dose)
IFN-α (dose)
This compound + IFN-α

Experimental Protocols

The following are detailed protocols for key experiments to investigate the efficacy of the this compound and IFN-α combination.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and IFN-α, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., breast, lung, leukemia)

  • Normal (non-cancerous) cell line for control

  • This compound (powder, to be dissolved in DMSO)

  • Recombinant Human IFN-α

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound in DMSO and IFN-α in sterile PBS. Create a dilution series for each drug and for the combination. A fixed-ratio combination (e.g., based on the IC50 of each drug) is recommended for initial synergy studies.

  • Treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound, IFN-α, or the combination. Include vehicle-only (DMSO and PBS) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the combination treatment.

Materials:

  • Cancer cell lines

  • This compound and IFN-α

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, IFN-α, or the combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Signaling Pathways

Objective: To investigate the molecular mechanisms underlying the effects of the combination treatment.

Materials:

  • Cancer cell lines

  • This compound and IFN-α

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies (e.g., against proteins in the RAR, JAK/STAT, and apoptosis pathways)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Analysis: Analyze the changes in the expression and phosphorylation status of key signaling proteins.

Visualizations

Proposed Signaling Pathway of this compound and IFN-α Combination

G cluster_this compound This compound Pathway cluster_IFNa IFN-α Pathway This compound This compound RARa RARα This compound->RARa RXR RXR RARa->RXR RARE RARE RARa->RARE RXR->RARE Gene_Expression Altered Gene Expression RARE->Gene_Expression Apoptosis_this compound Apoptosis Gene_Expression->Apoptosis_this compound Proliferation_Inhibition_this compound Proliferation Inhibition Gene_Expression->Proliferation_Inhibition_this compound Synergy Synergistic Anti-Cancer Effects Gene_Expression->Synergy IFNa IFN-α IFNAR IFNAR1/2 IFNa->IFNAR JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 STAT1_STAT2 STAT1/STAT2 JAK1_TYK2->STAT1_STAT2 ISGF3 ISGF3 STAT1_STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE ISG IFN-Stimulated Genes (ISGs) ISRE->ISG Apoptosis_IFNa Apoptosis ISG->Apoptosis_IFNa Proliferation_Inhibition_IFNa Proliferation Inhibition ISG->Proliferation_Inhibition_IFNa ISG->Synergy

Caption: Proposed synergistic signaling of this compound and IFN-α.

Experimental Workflow for In Vitro Analysis

G start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment: - this compound - IFN-α - Combination cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis (IC50, CI, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound and IFN-α.

Logical Relationship for Synergy Assessment

G cluster_inputs Inputs cluster_analysis Analysis cluster_outputs Outputs This compound This compound Monotherapy Effect CI Combination Index (CI) Calculation This compound->CI IFNa IFN-α Monotherapy Effect IFNa->CI Combination This compound + IFN-α Combination Effect Combination->CI Synergy Synergy (CI < 1) CI->Synergy if Additive Additive Effect (CI = 1) CI->Additive if Antagonism Antagonism (CI > 1) CI->Antagonism if

Caption: Logic for determining synergistic effects.

References

Application Notes and Protocols: Dose-Response Study of Ro 40-6055 in HT29 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects of Ro 40-6055 on HT29 colon cancer cells and detailed protocols for conducting a dose-response study. Ro 40-6055 is a selective agonist for the Retinoic Acid Receptor Alpha (RARα), which has been shown to play a role in inhibiting the growth of these cells.

Introduction

Retinoids are a class of compounds that have been investigated for their potential in cancer therapy due to their role in regulating cell growth, differentiation, and apoptosis. The human colon carcinoma cell line, HT29, is a widely used model for studying the effects of novel therapeutic agents. Research has indicated that all-trans retinoic acid (ATRA) can inhibit the growth of HT29 cells. The selective RARα agonist, Ro 40-6055, has been found to mimic these growth-inhibitory effects, suggesting that the therapeutic action is mediated specifically through the RARα receptor.[1]

While the qualitative effect of Ro 40-6055 on HT29 cell growth inhibition is established, detailed public data on the dose-response relationship is limited. The following sections provide hypothetical quantitative data and standardized protocols to enable researchers to conduct comprehensive dose-response studies.

Data Presentation

The following tables represent hypothetical data from a dose-response study of Ro 40-6055 on HT29 cells. These tables are for illustrative purposes to guide experimental design and data presentation.

Table 1: Effect of Ro 40-6055 on HT29 Cell Viability (MTT Assay)

Concentration of Ro 40-6055 (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.192 ± 4.8
175 ± 6.1
1051 ± 5.5
5032 ± 4.3
10018 ± 3.9

Table 2: Induction of Apoptosis by Ro 40-6055 in HT29 Cells (Annexin V/PI Staining)

Concentration of Ro 40-6055 (µM)% Apoptotic Cells (Mean ± SD)
0 (Vehicle Control)5 ± 1.2
115 ± 2.5
1035 ± 3.1
5060 ± 4.2

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: HT29 human colorectal adenocarcinoma cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed HT29 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Allow cells to attach and grow for 24 hours.

  • Treatment: Prepare serial dilutions of Ro 40-6055 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation with Compound: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed HT29 cells in 6-well plates and treat with varying concentrations of Ro 40-6055 for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualization of Pathways and Workflows

Signaling Pathway of Ro 40-6055 in HT29 Cells

G cluster_0 Intracellular Signaling Ro40_6055 Ro 40-6055 RARalpha RARα Ro40_6055->RARalpha Binds to & activates Nucleus Nucleus RARalpha->Nucleus Translocates to RARE Retinoic Acid Response Elements (RARE) RARalpha->RARE Binds to Gene_Expression Altered Gene Expression RARE->Gene_Expression Regulates Growth_Inhibition Growth Inhibition Gene_Expression->Growth_Inhibition Leads to

Caption: Ro 40-6055 signaling pathway in HT29 cells.

Experimental Workflow for Dose-Response Study

G cluster_assays Perform Assays start Start culture Culture HT29 Cells start->culture seed Seed Cells into Multi-well Plates culture->seed treat Treat with Ro 40-6055 (Dose-Range) seed->treat incubate Incubate for 48-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis analyze Data Analysis and IC50 Calculation viability->analyze apoptosis->analyze end End analyze->end

Caption: Workflow for a dose-response study.

References

Troubleshooting & Optimization

Ro 40-6055 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Ro 40-6055 (also known as AM580) in DMSO and ethanol.

Solubility Data

The solubility of Ro 40-6055 can vary slightly between different sources and batches. The following table summarizes the reported solubility data in DMSO and ethanol.

SolventSolubility (mg/mL)Solubility (mM)Source(s)
DMSO≥ 45 mg/mL128.04 mM[1]
DMSO70 mg/mL199.18 mM[2]
DMSO35 mg/mL-[3][4]
DMSO20 mg/mL-[5][6][7]
DMSO≤ 55 mM-[8][9]
Ethanol18 mg/mL-[2][3][4]
Ethanol24 mg/mL-[2]
Ethanol10 mg/mL-[5][6][7]
Ethanol≤ 25 mM-[8][9]

Note: The molecular weight of Ro 40-6055 is 351.4 g/mol .[7][8][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution of Ro 40-6055.

Materials:

  • Ro 40-6055 powder

  • Anhydrous DMSO (freshly opened is recommended as hygroscopic DMSO can reduce solubility)[1][2]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out the desired amount of Ro 40-6055 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.514 mg of Ro 40-6055.

  • Add the appropriate volume of DMSO to the powder. For a 10 mM stock solution from 1 mg of powder, you would add 285 µL of DMSO.[8][9]

  • Vortex the solution until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation or phase separation occurs.[11]

  • Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.[8][9][11]

  • Store the stock solution at -20°C or -80°C. Stored at -20°C, the solution should be used within 1-3 months.[4][11] For longer-term storage, -80°C is recommended for up to one year.[2][11]

Protocol 2: Preparation of an In Vivo Formulation

This is an example protocol for preparing Ro 40-6055 for in vivo experiments. The final concentration of DMSO should be kept low, ideally below 2%, especially for sensitive animal models.[11]

Formulation 1: PEG300, Tween-80, and Saline

  • Prepare a stock solution of Ro 40-6055 in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL. This formulation can achieve a solubility of at least 2.5 mg/mL.[11]

Formulation 2: Corn Oil

  • Prepare a stock solution of Ro 40-6055 in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly. This formulation can also achieve a solubility of at least 2.5 mg/mL.[11]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ro 40-6055 is not dissolving completely in DMSO. What can I do?

A1:

  • Use fresh DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of many compounds.[1][2] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) for a short period.

  • Sonication: Use a sonicator bath to aid in the dissolution of the compound.[11]

  • Check the concentration: Ensure that you are not trying to dissolve the compound above its maximum solubility limit. Refer to the solubility table for guidance.

Q2: Can I store my Ro 40-6055 stock solution at room temperature?

A2: No, it is not recommended. Stock solutions of Ro 40-6055 should be stored at -20°C or -80°C to prevent degradation.[2][4][11] The powdered form is stable at -20°C for at least 4 years.[7][10]

Q3: Is Ro 40-6055 soluble in aqueous solutions?

A3: Ro 40-6055 has low solubility in aqueous media.[8][9][11] For cell culture experiments, it is recommended to dilute a concentrated stock solution in DMSO or ethanol into the culture medium immediately before use. The final concentration of the organic solvent should be kept low (typically below 0.1% for DMSO) to avoid cellular toxicity.[8][9]

Q4: What is the best way to prepare Ro 40-6055 for animal studies?

A4: For in vivo use, Ro 40-6055 is typically first dissolved in DMSO and then further diluted in a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline, or corn oil.[11] It is crucial to minimize the final DMSO concentration.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Use weigh Weigh Ro 40-6055 Powder add_solvent Add Anhydrous DMSO or Ethanol weigh->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve aliquot Aliquot into Working Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Dilute for Experiment store->use

Caption: A general workflow for preparing and storing Ro 40-6055 stock solutions.

troubleshooting_logic start Solubility Issue: Compound Not Dissolving check_solvent Is the DMSO/Ethanol fresh and anhydrous? start->check_solvent use_fresh Use fresh, anhydrous solvent check_solvent->use_fresh No check_concentration Is the concentration below the solubility limit? check_solvent->check_concentration Yes use_fresh->check_concentration adjust_concentration Adjust concentration check_concentration->adjust_concentration No apply_energy Apply gentle heat or sonication check_concentration->apply_energy Yes adjust_concentration->apply_energy success Dissolution Successful apply_energy->success

References

Technical Support Center: Ro 40-6055

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 40-6055 (also known as AM580 or CD336).

Frequently Asked Questions (FAQs)

Q1: What is Ro 40-6055 and what is its primary mechanism of action?

Ro 40-6055 is a synthetic retinoid analogue that functions as a selective agonist for the Retinoic Acid Receptor alpha (RARα).[1][2][3] Its high affinity and selectivity for RARα make it a valuable tool for studying the specific roles of this receptor in various biological processes.[4][5] It has been shown to influence gene expression related to cell differentiation, proliferation, and apoptosis.[4][6]

Q2: What are the common research applications of Ro 40-6055?

Ro 40-6055 is utilized in a variety of research areas, including:

  • Cancer Research: Investigating the inhibition of tumor cell proliferation and induction of apoptosis.[4] It has been studied in models of breast cancer, endometrial cancer, and acute promyelocytic leukemia.[4][5]

  • Developmental Biology: Studying the role of RARα in cellular differentiation and embryonic development.[1]

  • Stem Cell Research: Promoting the differentiation of stem cells into specific lineages.[4][5]

  • Neuroscience: Examining its effects on neuronal differentiation and function.[1][7]

Q3: How should solid Ro 40-6055 be stored for long-term stability?

Solid Ro 40-6055 should be stored at -20°C.[8][9] Under these conditions, it is stable for at least four years.[8][9] It is also recommended to protect it from prolonged exposure to light.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon storage The compound may have limited solubility or stability in the chosen solvent over time, especially at lower temperatures.It is recommended to prepare stock solutions fresh before use.[4][5] If storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Storing stock solutions in DMSO at -20°C is a general guideline.[4][5]
Inconsistent or unexpected experimental results 1. Improper stock solution preparation or storage. 2. Degradation of the compound. 3. Incorrect final concentration in the assay.1. Review the stock solution preparation protocol to ensure accuracy. Prepare a fresh stock solution. 2. Ensure the compound has been stored correctly at -20°C and protected from light.[4][5] 3. Verify all dilution calculations and ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically <0.1%).[4][5]
Difficulty dissolving Ro 40-6055 in aqueous buffers Ro 40-6055 has low solubility in aqueous media.[4][8]To achieve solubility in aqueous buffers, first dissolve the compound in an organic solvent like DMSO or DMF, and then dilute this stock solution with the aqueous buffer of choice.[8] For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[8] It is not recommended to store aqueous solutions for more than one day.[8]

Quantitative Data Summary

The following table summarizes the key quantitative information for Ro 40-6055.

PropertyValueSource
Molecular Formula C₂₂H₂₅NO₃[10]
Molecular Weight 351.4 g/mol [4][8]
Purity ≥98%[4][8]
Appearance Crystalline solid[4][8]
Storage (Solid) -20°C[8][9]
Stability (Solid) ≥ 4 years[8][9]
Solubility in DMSO ~20 mg/mL (~55 mM)[4][8]
Solubility in Ethanol ~10 mg/mL (~25 mM)[4][8]
Solubility in DMF ~25 mg/mL[8][9]
Solubility in DMF:PBS (1:1, pH 7.2) ~0.5 mg/mL[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ro 40-6055 Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of Ro 40-6055 using DMSO as the solvent.

Materials:

  • Ro 40-6055 (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the molecular weight of Ro 40-6055 (351.4 g/mol ), determine the mass needed for your desired volume of 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, you will need 3.514 mg of Ro 40-6055. A common approach is to start with a pre-weighed amount, for instance, 1 mg.

  • Resuspend in DMSO: To prepare a 10 mM stock solution from 1 mg of Ro 40-6055, add 285 µL of DMSO.[4][5]

  • Ensure complete dissolution: Vortex the tube thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: It is recommended to prepare the stock solution fresh before use.[4][5] If storage is required, aliquot the solution into small, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[4][5]

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage & Use weigh Weigh Ro 40-6055 add_solvent Add appropriate volume of organic solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to completely dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store use Dilute in culture medium for experiments store->use Thaw one aliquot as needed

Caption: Experimental workflow for preparing and storing Ro 40-6055 stock solution.

signaling_pathway Ro406055 Ro 40-6055 (RARα Agonist) RARa Retinoic Acid Receptor α (RARα) Ro406055->RARa Binds and activates Heterodimer RARα/RXR Heterodimer RARa->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) in DNA Heterodimer->RARE Binds to Transcription Modulation of Gene Transcription RARE->Transcription Biological_Effects Biological Effects (Cell Differentiation, Growth Inhibition, Apoptosis) Transcription->Biological_Effects

Caption: Simplified signaling pathway of Ro 40-6055 via RARα activation.

References

Potential off-target effects of AM580

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with information on the potential off-target and downstream effects of AM580. It includes frequently asked questions and troubleshooting advice to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic analog of retinoic acid that functions as a highly selective agonist for the nuclear Retinoic Acid Receptor alpha (RARα).[1][2] Its primary mechanism involves binding to the Ligand Binding Domain (LBD) of RARα. This binding event induces a conformational change in the receptor, leading to the release of co-repressor proteins and the recruitment of co-activator proteins.[3][4] The RARα, typically heterodimerized with a Retinoid X Receptor (RXR), then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5] This process controls a wide variety of biological functions, including cell proliferation, differentiation, and apoptosis.[6]

Q2: How selective is this compound for RARα compared to other RAR subtypes?

This compound exhibits significant selectivity for RARα over RARβ and RARγ. Quantitative data from various binding and functional assays consistently demonstrate a higher affinity and potency for the alpha subtype. This selectivity is a key feature, distinguishing it from pan-RAR agonists like all-trans-retinoic acid (ATRA).[7][8]

Q3: What are the confirmed off-target effects of this compound?

While highly selective for RARα, at least one significant off-target interaction has been identified:

  • Inhibition of Lipid Biosynthesis: this compound has been shown to interrupt the life cycle of diverse viruses by inhibiting host lipid biosynthesis. This occurs through an interaction with the Sterol Regulatory Element Binding Protein (SREBP), which controls the expression of multiple lipogenic genes.[6] This effect appears to be independent of RARα signaling.

Q4: Are there other effects that could be misinterpreted as "off-target"?

Yes, several observed effects of this compound are not direct off-target binding events but are downstream consequences of potent RARα activation. It is critical to distinguish these from true off-target effects.

  • Modulation of Other RAR Isotypes: In some cancer models, this compound treatment can lead to an increase in RARβ expression and a decrease in RARγ levels.[5] This is a transcriptional regulatory event downstream of RARα activation, not a direct binding interaction with RARβ or RARγ.

  • Inhibition of the Wnt Pathway: In MMTV-neu and MMTV-wnt transgenic mouse models, this compound was found to inhibit the Wnt pathway, evidenced by a loss of nuclear β-catenin.[5] This is considered a downstream consequence of the cellular reprogramming induced by RARα signaling in these specific models.

  • Altered Cytokine Profiles: this compound can significantly induce the synthesis of Th2 cytokines like IL-4, IL-5, and IL-13 while inhibiting Th1 cytokines such as IL-12 and IFNγ. This immunomodulatory effect is a functional outcome of RARα activation in immune cells.

Data Presentation: this compound Selectivity Profile

The following tables summarize the quantitative data regarding this compound's potency and binding affinity for the three RAR subtypes.

Table 1: Potency (EC₅₀) of this compound on RAR Subtypes

Receptor Subtype EC₅₀ (nM) Reference(s)
RARα 0.3 - 0.36 [6][7]
RARβ 8.6 - 24.6 [6][7]
RARγ 13 - 27.9 [6][7]

EC₅₀ (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal response in functional assays.

Table 2: Binding Affinity (K_d) of this compound for RAR Subtypes

Receptor Subtype K_d (nM) Reference(s)
RARα 8 [9]
RARβ 131 [9]
RARγ 450 [9]

K_d (Dissociation constant) values represent the concentration of this compound at which 50% of the receptors are occupied at equilibrium. A lower K_d indicates higher binding affinity.

Troubleshooting Guide

Problem: I'm observing high levels of unexpected cytotoxicity in my cell line.

Potential CauseSuggested Solution
Solvent Toxicity This compound is typically dissolved in DMSO.[6] Ensure the final concentration of DMSO in your culture medium is non-toxic for your specific cell line (typically <0.1%). Run a vehicle-only control (medium + DMSO) to confirm.
On-Target Apoptotic Effects This compound is known to induce apoptosis in various cancer cell lines as part of its on-target effect.[5][8] The observed cytotoxicity may be the expected biological response. Try performing a dose-response curve to find a therapeutic window or using a lower concentration.
Cell Line Sensitivity Different cell lines have varying sensitivities to retinoids. The expression levels of RARα and other co-factors can influence the response.[10][11] Verify the RARα expression in your cell line via qPCR or Western blot.

Problem: this compound is not inducing the expected differentiation or gene expression in my model.

Potential CauseSuggested Solution
Incorrect Concentration The effective concentration can vary significantly between cell lines.[2] Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your system.
Low RARα Expression The target cell line may not express sufficient levels of RARα to elicit a strong response.[10] As mentioned above, confirm RARα expression. If expression is low, consider using a different model or a cell line known to be responsive.
Dominant Negative Effects of Other Receptors In some contexts, high expression of other receptors like RARγ can antagonize RARα-mediated effects.[10][11] Assess the relative expression levels of all three RAR isotypes in your cells.
Compound Degradation This compound, once in solution, should be stored at -20°C and used within a few months to prevent loss of potency.[6] Aliquot the stock solution to avoid multiple freeze-thaw cycles.

Problem: I am observing changes in cellular lipid droplets, which is not my expected outcome.

Potential CauseSuggested Solution
SREBP Off-Target Effect This is likely due to the known off-target interaction of this compound with SREBP, which inhibits lipid biosynthesis.[6] This is a real, RARα-independent effect.
Acknowledge and Differentiate Acknowledge this in your experimental interpretation. To confirm it's RARα-independent, you could use an RARα antagonist alongside this compound to see if the primary effects are blocked while the lipid effects persist. Alternatively, use RARα knockdown (siRNA) cells.

Signaling Pathway and Workflow Visualizations

AM580_On_Target_Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound RAR RARα This compound->RAR RAR_RXR RARα-RXR Heterodimer This compound->RAR_RXR Binding causes Co-repressor release RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoAct Co-activators RAR_RXR->CoAct Co-activator recruitment RARE RARE (DNA) RAR_RXR->RARE CoRep Co-repressors CoRep->RAR_RXR Transcription Target Gene Transcription RARE->Transcription Response Cellular Response (Differentiation, Apoptosis, etc.) Transcription->Response

Caption: On-target signaling pathway of this compound via RARα activation.

AM580_Effects_Logic cluster_downstream Downstream Transcriptional Consequences cluster_offtarget Independent Off-Target Effect OnTarget This compound Binds RARα (Primary On-Target Effect) Wnt Inhibition of Wnt Pathway OnTarget->Wnt leads to RAR_Mod Modulation of RARβ / RARγ Expression OnTarget->RAR_Mod leads to Cytokine Altered Th1/Th2 Cytokine Profile OnTarget->Cytokine leads to SREBP Inhibition of SREBP -> Reduced Lipid Biosynthesis This compound This compound This compound->OnTarget This compound->SREBP

Caption: Relationship between on-target, downstream, and off-target effects.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Check_Conc Is concentration optimized? (Perform dose-response) Start->Check_Conc No expected effect Check_Viability Is cytotoxicity expected? (On-target apoptosis) Start->Check_Viability Unexpected toxicity Check_Target Is RARα expression sufficient in the cell model? Check_Conc->Check_Target Yes Reassess Re-evaluate Experiment/ Consult Literature Check_Conc->Reassess No Check_Viability->Check_Target No Outcome_OnTarget Outcome is likely On-Target Check_Viability->Outcome_OnTarget Yes Consider_Downstream Could the effect be a downstream consequence of RARα activation? (e.g., Wnt, Cytokines) Check_Target->Consider_Downstream Yes Check_Target->Reassess No Consider_OffTarget Could the effect be the known SREBP off-target action? (Lipid metabolism changes) Consider_Downstream->Consider_OffTarget No Consider_Downstream->Outcome_OnTarget Yes Outcome_OffTarget Outcome is likely Off-Target Consider_OffTarget->Outcome_OffTarget Yes Consider_OffTarget->Reassess No

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Key Experimental Protocols

Protocol 1: General Procedure for In Vitro Cell Differentiation Assay

This protocol provides a general framework for assessing this compound-induced differentiation, for example, in acute promyelocytic leukemia (APL) cell lines like NB4.

  • Materials:

    • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate-Buffered Saline (PBS).

    • Differentiation markers (e.g., antibodies for CD11b for flow cytometry, or reagents for Nitroblue Tetrazolium (NBT) reduction assay).

    • Multi-well culture plates.

  • Procedure:

    • Cell Seeding: Seed cells (e.g., NB4) at a density of 2-3 x 10⁵ cells/mL in multi-well plates.

    • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add the diluted this compound or vehicle (DMSO) control to the appropriate wells. A typical concentration range to test is 1 nM to 1 µM.

    • Incubation: Incubate the cells for a period appropriate to induce differentiation (e.g., 72-96 hours).

    • Assessment of Differentiation:

      • Morphology: Observe changes in cell morphology (e.g., nuclear condensation, cytoplasm-to-nucleus ratio) using a microscope.

      • NBT Reduction: For functional differentiation of myelocytes, perform an NBT reduction assay to measure superoxide production.

      • Surface Markers: Stain cells with fluorescently-labeled antibodies against differentiation markers (e.g., CD11b) and analyze by flow cytometry.

  • Data Analysis: Quantify the percentage of differentiated cells (e.g., % CD11b-positive cells or % NBT-positive cells) for each concentration of this compound compared to the vehicle control.

Protocol 2: General Procedure for Cell Proliferation (MTT/XTT) Assay

This protocol measures the effect of this compound on cell viability and proliferation.

  • Materials:

    • Adherent or suspension cell line of interest.

    • Complete culture medium.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 96-well culture plates.

    • MTT or XTT reagent.

    • Solubilization solution (for MTT assay).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

    • Treatment: Add serial dilutions of this compound (and a vehicle control) to the wells.

    • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measurement:

      • For MTT: Add the solubilization solution to dissolve the formazan crystals.

      • For XTT: No solubilization step is needed.

    • Read Absorbance: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: After subtracting the background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) if applicable.

References

Ro 40-6055 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 40-6055 (also known as AM580 or CD336).

Frequently Asked Questions (FAQs)

Q1: What is Ro 40-6055 and what is its primary mechanism of action?

Ro 40-6055 is a synthetic retinoid that functions as a selective agonist for the Retinoic Acid Receptor alpha (RARα). Its mechanism of action involves binding to RARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. This signaling cascade ultimately influences cellular processes such as proliferation, differentiation, and apoptosis.

Q2: Is Ro 40-6055 expected to be cytotoxic at high concentrations?

While Ro 40-6055 is known to inhibit cell proliferation and induce apoptosis in various cancer cell lines, extensive data on its direct cytotoxicity at high concentrations is limited in publicly available literature. Its primary documented effects are anti-proliferative and differentiation-inducing at nanomolar to low micromolar concentrations. At very high concentrations, off-target effects or solvent toxicity may contribute to a reduction in cell viability.

Q3: What are the known effects of Ro 40-6055 on the cell cycle and apoptosis?

Ro 40-6055, through its activation of RARα, has been shown to downregulate key cell cycle proteins such as cyclin D1 and cyclin-dependent kinase 2 (cdk2).[1] This can lead to cell cycle arrest, typically at the G0/G1 phase. In terms of apoptosis, Ro 40-6055 can modulate the expression of apoptosis-related proteins, such as reducing the levels of anti-apoptotic proteins like Bcl-2 and survivin, and promoting the translocation of pro-apoptotic proteins like Bax to the mitochondria.[1]

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of Ro 40-6055 on cell proliferation.

  • Possible Cause 1: Compound Stability: Retinoids can be sensitive to light and oxidation.

    • Troubleshooting Tip: Protect Ro 40-6055 stock solutions and treated cell cultures from light. Prepare fresh dilutions from a frozen stock for each experiment. It is stable as a solid at -20°C for at least 12 months.

  • Possible Cause 2: Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and mask the specific effects of Ro 40-6055.

    • Troubleshooting Tip: Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.

  • Possible Cause 3: Cell Line Specificity: The expression levels of RARα can vary between cell lines, influencing their responsiveness to Ro 40-6055.

    • Troubleshooting Tip: Verify the expression of RARα in your cell line of interest using techniques like RT-qPCR or Western blotting.

Issue 2: Observed cytotoxicity appears to be non-specific.

  • Possible Cause 1: High Compound Concentration: At very high concentrations, Ro 40-6055 may exhibit off-target effects unrelated to RARα activation.

    • Troubleshooting Tip: Perform a dose-response experiment over a wide range of concentrations to distinguish between specific anti-proliferative effects at lower concentrations and potential non-specific cytotoxicity at higher concentrations.

  • Possible Cause 2: Low Solubility in Aqueous Media: Ro 40-6055 has low solubility in aqueous media, and precipitation at high concentrations could lead to non-specific effects.

    • Troubleshooting Tip: Prepare stock solutions in an appropriate organic solvent like DMSO or absolute ethanol. When diluting into culture medium, ensure the compound remains in solution. Visually inspect the medium for any signs of precipitation.

Quantitative Data

The following table summarizes the observed anti-proliferative effects of Ro 40-6055 in different cancer cell lines. Note that these values represent growth inhibition rather than direct cytotoxicity (cell death).

Cell LineCompoundConcentration RangeObserved EffectReference
Mantle Cell Lymphoma (MCL4 and MCL1)Ro 40-60550.01 - 1 µMMarked inhibition of [3H]thymidine uptake[2]
Pancreatic Adenocarcinoma (DSL-6A/C1)Ro 40-6055Not specifiedSuppression of cell proliferation[3]
Lymphoblastoid B-cell lines (DAA-3)Ro 40-605510⁻⁷ and 10⁻⁸ MGrowth inhibition (antagonized by glucocorticoids)[4]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a general method for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ro 40-6055 (and vehicle control, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Ro 40-6055 and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Quantifying Cytotoxicity using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ro 40-6055 (and vehicle control)

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions for reagent preparation)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Ro 40-6055 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if cells are in suspension) and carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Add the stop solution (if applicable) and measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Protocol 3: Detecting Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Ro 40-6055 (and vehicle control)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in culture with Ro 40-6055 for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Ro_40_6055 Ro 40-6055 Ro_40_6055_cyto Ro 40-6055 Ro_40_6055->Ro_40_6055_cyto Cell Membrane Permeation RARa_RXR_active Ro 40-6055-RARα / RXR (Active Complex) Ro_40_6055_cyto->RARa_RXR_active Binds and Activates RARa_RXR_inactive RARα / RXR (Inactive) RARa_RXR_inactive->RARa_RXR_active RARE RARE (DNA Binding Site) RARa_RXR_active->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Differentiation Gene_Transcription->Differentiation

Caption: Ro 40-6055 signaling pathway via RARα/RXR heterodimer.

Experimental_Workflow_Cytotoxicity cluster_assays Select Cytotoxicity Assay Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Treat with Ro 40-6055 (Dose-Response) Seed_Cells->Treat_Cells Incubate 3. Incubate (e.g., 24-72h) Treat_Cells->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay LDH_Assay LDH Assay Incubate->LDH_Assay Annexin_V_PI Annexin V/PI (Flow Cytometry) Incubate->Annexin_V_PI Data_Analysis 4. Data Analysis (% Viability or % Cytotoxicity) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Annexin_V_PI->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing Ro 40-6055 cytotoxicity.

Troubleshooting_Logic Problem Inconsistent or No Effect Observed Check_Stability Is the compound stable? (Protected from light, fresh stock) Problem->Check_Stability Check_Solvent Is final solvent concentration <0.1%? Problem->Check_Solvent Check_Cell_Line Does the cell line express RARα? Problem->Check_Cell_Line Solution_Stability Solution: Use fresh stock, protect from light. Check_Stability->Solution_Stability No Solution_Solvent Solution: Reduce solvent concentration. Check_Solvent->Solution_Solvent No Solution_Cell_Line Solution: Verify RARα expression or use a different cell line. Check_Cell_Line->Solution_Cell_Line No/Unknown

Caption: Troubleshooting logic for inconsistent experimental results.

References

How to prevent degradation of Ro 40-6055 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 40-6055, also known as AM580 or CD336. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this potent and selective retinoic acid receptor alpha (RARα) agonist in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ro 40-6055 and what are its common synonyms?

Ro 40-6055 is a synthetic retinoid and a selective agonist for the retinoic acid receptor alpha (RARα). It is also commonly known by the names this compound and CD336.

Q2: What is the recommended storage condition for Ro 40-6055?

For long-term storage, Ro 40-6055 should be stored as a crystalline solid or lyophilized powder at -20°C, where it is stable for at least four years.[1] It is also crucial to protect the compound from prolonged exposure to light.

Q3: How should I prepare and store stock solutions of Ro 40-6055?

Stock solutions are typically prepared by dissolving the compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] Once in solution, store at -20°C and use within three months to prevent loss of potency.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the stability of Ro 40-6055 in aqueous solutions?

Ro 40-6055 has low solubility and stability in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[1] For cell culture experiments, the stock solution should be diluted into the culture medium immediately before use.

Q5: Is Ro 40-6055 sensitive to light?

Yes, Ro 40-6055 is light-sensitive. It should be protected from prolonged exposure to light.[2] All handling steps, including weighing, dissolving, and experimental procedures, should be performed with minimal light exposure. Using amber vials or tubes wrapped in aluminum foil is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity

Possible Cause 1: Degradation of Ro 40-6055 due to improper storage.

  • Solution: Ensure the solid compound is stored at -20°C and protected from light. For stock solutions in organic solvents, store at -20°C in tightly sealed, light-protected aliquots and avoid multiple freeze-thaw cycles. Do not use stock solutions older than three months.

Possible Cause 2: Degradation in aqueous experimental media.

  • Solution: Prepare fresh dilutions of Ro 40-6055 in your aqueous buffer or cell culture medium for each experiment. Do not store the compound in aqueous solutions for more than a day.[1]

Possible Cause 3: Photodegradation during the experiment.

  • Solution: Conduct all experimental steps under subdued lighting. Use opaque or amber-colored plates and tubes. If transparent plates are necessary, minimize their exposure to light.

Possible Cause 4: Low solubility leading to inaccurate concentration.

  • Solution: Ensure complete dissolution of the compound in the organic solvent before preparing aqueous dilutions. Sonication may aid in dissolving the compound in the initial stock solution. When diluting into aqueous media, add the stock solution to the media and mix immediately and thoroughly.

Issue 2: Precipitation of the Compound in Cell Culture Media

Possible Cause 1: Exceeding the solubility limit in the aqueous medium.

  • Solution: Ro 40-6055 has low solubility in aqueous media.[1][2] Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%, to avoid both direct toxicity and precipitation of the compound.[2] Prepare a more diluted stock solution if necessary to achieve the desired final concentration without high solvent levels.

Possible Cause 2: Interaction with components in the cell culture medium.

  • Solution: Serum proteins in the culture medium can sometimes interact with small molecules. While specific interactions for Ro 40-6055 are not well-documented, preparing the final dilution immediately before adding it to the cells can minimize the time for potential interactions and precipitation.

Data Presentation

Table 1: Storage and Stability of Ro 40-6055

FormStorage TemperatureStabilityLight Sensitivity
Crystalline Solid-20°C≥ 4 years[1]Sensitive to prolonged exposure[2]
Stock Solution in DMSO-20°CUp to 3 months[2]High
Aqueous Solution4°C or Room TemperatureNot recommended for more than 1 day[1]High

Table 2: Solubility of Ro 40-6055 (this compound)

SolventApproximate Solubility
Dimethylformamide (DMF)~25 mg/mL[1]
Dimethyl sulfoxide (DMSO)~20 mg/mL[1]
Ethanol~10 mg/mL[1]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with Ro 40-6055

This protocol provides a general guideline for treating adherent cells with Ro 40-6055.

  • Prepare Stock Solution:

    • Under subdued light, dissolve Ro 40-6055 in sterile DMSO to a concentration of 10 mM.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store aliquots at -20°C for up to 3 months.

  • Cell Seeding:

    • Seed your cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency.

  • Preparation of Treatment Medium:

    • Immediately before treatment, thaw a single aliquot of the Ro 40-6055 stock solution.

    • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.1%.

    • Mix the treatment medium thoroughly by gentle inversion.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the freshly prepared treatment medium to the cells.

    • Incubate the cells for the desired experimental duration, ensuring the culture vessel is protected from light.

  • Subsequent Analysis:

    • After the treatment period, proceed with your downstream analysis (e.g., cell proliferation assay, Western blotting, RT-qPCR).

Visualizations

Signaling Pathway of Ro 40-6055

Ro 40-6055 acts as a selective agonist for the Retinoic Acid Receptor Alpha (RARα). Upon binding, it induces a conformational change in RARα, which is typically in a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent regulation of gene transcription. This pathway is crucial for processes like cell differentiation, proliferation, and apoptosis.

Ro40_6055_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro_40_6055 Ro 40-6055 Ro_40_6055_cyto Ro 40-6055 Ro_40_6055->Ro_40_6055_cyto Cellular Uptake RARa_RXR RARα / RXR Heterodimer Ro_40_6055_cyto->RARa_RXR Binding & Activation RARE RARE (DNA) RARa_RXR->RARE Binds to Coactivators Co-activators RARE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates Biological_Response Cell Differentiation, Apoptosis, ↓ Proliferation Transcription->Biological_Response Leads to Ro40_6055_Workflow Start Start Storage Store Ro 40-6055 Solid at -20°C (Protected from Light) Start->Storage Stock_Prep Prepare Stock Solution (e.g., in DMSO) Under Subdued Light Storage->Stock_Prep Aliquot Aliquot Stock Solution in Light-Protected Tubes Stock_Prep->Aliquot Store_Stock Store Aliquots at -20°C Aliquot->Store_Stock Dilution Prepare Fresh Dilution in Aqueous Medium Immediately Before Use Store_Stock->Dilution Experiment Perform Experiment (Protect from Light) Dilution->Experiment End End Experiment->End

References

Troubleshooting lack of response to AM580 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of response to AM580 treatment in their experiments.

Troubleshooting Guide: Lack of Cellular Response to this compound

Question: My cells are not responding to this compound treatment. What are the possible reasons and how can I troubleshoot this?

Answer:

A lack of response to this compound, a potent and selective retinoic acid receptor alpha (RARα) agonist, can stem from several factors, ranging from experimental setup to the intrinsic properties of your cell line. Follow this guide to systematically troubleshoot the issue.

Verify Experimental Parameters

Proper handling and application of this compound are critical for its activity.

  • Compound Integrity and Storage: Ensure your this compound stock has been stored correctly. Lyophilized this compound should be stored at -20°C, desiccated, and is stable for up to 24 months. Once in solution (e.g., in DMSO), it should be stored at -20°C and used within 3 months to prevent loss of potency. Avoid multiple freeze-thaw cycles by preparing aliquots.

  • Solubility: this compound is soluble in DMSO and ethanol. Ensure it is fully dissolved before adding it to your cell culture medium. Precipitates can lead to inaccurate dosing and a lack of cellular uptake.

  • Concentration and Incubation Time: The optimal concentration and incubation time for this compound are cell-type dependent. If you are not seeing a response, consider performing a dose-response and time-course experiment.

ParameterRecommendation
Concentration Range 0.1 µM to 10 µM is a common starting range for in vitro studies.[1]
Incubation Time Can range from 24 hours to several days depending on the desired outcome (e.g., differentiation, apoptosis).[1]
Assess Cell Line Characteristics

The genetic and molecular background of your cell line is a crucial determinant of its responsiveness to this compound.

  • RARα Expression: Confirm that your cell line expresses sufficient levels of RARα, the primary target of this compound. This can be assessed by qPCR or Western blotting.

  • Presence of PML-RARα Fusion Protein: Some cell lines, like the acute promyelocytic leukemia (APL) cell line NB4, express the PML-RARα fusion protein. This compound has been shown to be a potent inducer of differentiation in cells containing this fusion protein.[2][3] In contrast, cell lines like HL-60, which lack this fusion, may show a different response.[2][3]

  • Expression of Other RAR Isoforms: High expression of other RAR isoforms, particularly RARγ, may influence the cellular response to this compound. It has been observed that high levels of RARγ can correlate with a lack of response to this compound treatment.[4]

  • Cell Line Integrity: Ensure your cell line has not been misidentified or contaminated. Genetic drift can occur in continuously cultured cell lines, potentially altering their response to stimuli.[5] Regular cell line authentication is recommended.

Validate Downstream Signaling

If experimental parameters and cell line characteristics appear appropriate, the next step is to investigate the downstream signaling pathway of RARα.

  • Gene Expression Analysis: Measure the expression of known RARα target genes using quantitative PCR (qPCR). An absence of change in the expression of these genes after this compound treatment would indicate a block in the signaling pathway.

Target GeneExpected Change with this compound
CYP26A1Upregulation[4]
RARB (RARβ2)Upregulation
p27 (CDKN1B)Upregulation[4]
  • Protein Level Analysis: Assess the protein levels of key players in the RARα pathway and downstream effectors. For example, an increase in the cell cycle inhibitor p27 can be measured by Western blot.[4]

  • Functional Assays: Perform functional assays to measure expected cellular outcomes like decreased cell viability, induction of apoptosis, or differentiation.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Lack of this compound Response start No Response to this compound check_params Verify Experimental Parameters (Compound Integrity, Concentration, Time) start->check_params check_cells Assess Cell Line Characteristics (RARα/γ expression, PML-RARα, Integrity) check_params->check_cells Parameters OK optimize Optimize Concentration & Incubation Time check_params->optimize Issue Suspected retest Re-test with Fresh Compound/Stock check_params->retest Issue Suspected check_pathway Validate Downstream Signaling (qPCR, Western Blot, Functional Assays) check_cells->check_pathway Cell Line OK select_model Select Appropriate Cell Model check_cells->select_model Inappropriate Model investigate_resistance Investigate Resistance Mechanisms check_pathway->investigate_resistance No Downstream Effect end Response Observed check_pathway->end Downstream Effect Observed optimize->end retest->end select_model->end investigate_resistance->end

Caption: A flowchart for troubleshooting the lack of response to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor alpha (RARα).[6] In the absence of a ligand, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, repressing transcription. When this compound binds to RARα, it induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes involved in processes like cell differentiation, growth arrest, and apoptosis.[7]

This compound Signaling Pathway

RAR_Signaling This compound/RARα Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AM580_out This compound AM580_in This compound AM580_out->AM580_in Enters Cell RAR RARα RARE RARE RAR->RARE CoActivator Coactivators RAR->CoActivator Recruits RXR RXR RXR->RARE CoRepressor Corepressors CoRepressor->RARE CoRepressor->RARE Represses Transcription (No Ligand) Transcription Gene Transcription CoActivator->Transcription Initiates Response Cellular Response (Differentiation, Apoptosis, etc.) Transcription->Response AM580_in->RAR AM580_in->CoRepressor Displaces

Caption: The signaling pathway of this compound through the Retinoic Acid Receptor alpha (RARα).

Q2: How do I determine the optimal concentration of this compound for my experiment?

A2: The optimal concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment. A common starting range is between 0.1 µM and 10 µM.[1] You can treat your cells with a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and assess the desired outcome (e.g., cell viability, gene expression) after a fixed incubation time.

Q3: What are some validated qPCR target genes to confirm this compound activity?

A3: Several genes are known to be regulated by RARα and can be used to validate the activity of this compound. Upregulation of these genes upon treatment is a good indicator that the signaling pathway is active.

GeneFunction
CYP26A1Encodes an enzyme that catabolizes retinoic acid; its expression is induced by RA as a feedback mechanism.[8]
RARB (RARβ2)A tumor suppressor gene whose expression is often induced by retinoids.[9][10]
p27 (CDKN1B)A cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest. Its expression can be upregulated by retinoids.[4][11]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.

  • This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis by qPCR
  • Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the appropriate time.

  • RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers for your target genes (CYP26A1, RARB, p27) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Apoptosis Detection using Annexin V Staining
  • Cell Treatment: Treat cells with this compound and a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[12]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

References

Technical Support Center: AM580 vs. ATRA Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing retinoids, understanding the stability of compounds like AM580 and all-trans retinoic acid (ATRA) in culture media is critical for reproducible and accurate experimental outcomes. This guide provides detailed information on the stability of these two compounds, troubleshooting advice for common issues, and protocols for assessing stability in your own experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the main difference in stability between this compound and ATRA in cell culture?

Q2: What factors can affect the stability of ATRA in my experiments?

A2: Several factors can significantly impact ATRA's stability:

  • Light Exposure: ATRA is extremely light-sensitive. Routine exposure to ambient laboratory light can cause isomerization and degradation. It is crucial to work in subdued light and use light-blocking tubes and plates.

  • Temperature: Elevated temperatures, such as those in a 37°C incubator, accelerate the degradation of ATRA.

  • Serum Content: The presence of serum, particularly bovine serum albumin (BSA), can stabilize ATRA in culture media.[2][3] In serum-free conditions, ATRA degradation is significantly more rapid.

  • Solvent: While typically dissolved in DMSO for stock solutions, prolonged storage in DMSO can lead to degradation. It is recommended to prepare fresh stock solutions.

  • pH of the Media: The pH of the culture media can influence the rate of degradation of retinoids.

Q3: How often should I replace the media containing ATRA or this compound in my cell cultures?

A3: Due to its instability, media containing ATRA should be replaced every 24 hours to ensure a consistent and effective concentration. For this compound, while it is more stable, for long-term experiments and to maintain consistency, replacing the media every 24-48 hours is a good practice. The optimal frequency should be determined based on the specific experimental conditions and cell type.

Q4: My cells are not showing the expected response to ATRA. What could be the issue?

A4: This could be due to several factors, with ATRA degradation being a primary suspect.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Prepare a fresh stock solution of ATRA in an appropriate solvent like DMSO. Avoid using old stock solutions.

    • Minimize Light Exposure: Ensure all handling of ATRA solutions and treated cell cultures is done under subdued light. Use amber tubes and light-shielding foil for plates in the incubator.

    • Check Serum Concentration: If using low-serum or serum-free media, consider if this is contributing to rapid degradation.

    • Verify Cell Line Responsiveness: Ensure your cell line is known to be responsive to ATRA and expresses the necessary retinoic acid receptors (RARs).

    • Perform a Dose-Response Curve: This can help determine the effective concentration in your specific experimental setup, which may be higher than initially expected if degradation is occurring.

Quantitative Data Summary

While direct comparative degradation kinetics for this compound and ATRA in culture media are not extensively published, the following table summarizes their receptor selectivity, which influences their biological activity.

CompoundReceptor Selectivity (EC50)Potency Reference
This compound RARα: ~0.3 nM, RARβ: ~8.6-24.6 nM, RARγ: ~13-27.9 nM[4][5][6]Highly selective for RARα
ATRA Little selectivity across RARα, β, and γPan-agonist

Experimental Protocols

Protocol for Assessing Retinoid Stability in Culture Media

This protocol outlines a method to determine the stability of this compound and ATRA in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound and ATRA in cell culture medium over time.

Materials:

  • This compound and ATRA powder

  • DMSO (HPLC grade)

  • Your cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO2)

  • Amber or foil-wrapped centrifuge tubes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound and ATRA in DMSO. Handle under subdued light.

  • Preparation of Media Samples:

    • In amber tubes, dilute the stock solutions in your pre-warmed culture medium to a final concentration of 1 µM.

    • Prepare a "time 0" sample by immediately proceeding to the extraction step.

    • Incubate the remaining tubes in a 37°C incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the media.

  • Sample Extraction:

    • To 500 µL of the media sample, add 1 mL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Use a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the absorbance at a wavelength of ~350 nm for ATRA and an appropriate wavelength for this compound (consult product specifications).

    • Quantify the peak area corresponding to the parent compound at each time point.

  • Data Analysis:

    • Plot the concentration of the remaining compound against time.

    • Calculate the half-life (t½) of each compound in the culture medium.

Signaling Pathway Diagrams

The differential stability and receptor selectivity of this compound and ATRA lead to distinct signaling cascades.

ATRA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_out ATRA ATRA_in ATRA ATRA_out->ATRA_in Diffusion CRABP CRABP ATRA_in->CRABP Degradation Degradation (CYP26A1) ATRA_in->Degradation RAR RAR (α, β, γ) ATRA_in->RAR RARE RARE RAR->RARE Heterodimerizes with RXR RXR RXR RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation/Repression

Caption: ATRA Signaling Pathway.

AM580_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AM580_out This compound AM580_in This compound AM580_out->AM580_in Diffusion RARa RARα AM580_in->RARa High Selectivity RARE RARE RARa->RARE Heterodimerizes with RXR RXR RXR RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation/Repression

Caption: this compound Signaling Pathway.

Experimental Workflow Diagram

Stability_Workflow start Start: Prepare Retinoid Stock Solutions prep_media Prepare Media with Retinoids (1µM in Culture Medium) start->prep_media time_zero Time 0 Sample: Extract Immediately prep_media->time_zero incubate Incubate at 37°C prep_media->incubate extract Protein Precipitation & Supernatant Extraction time_zero->extract collect_samples Collect Samples at Time Points (2, 4, 8, 12, 24, 48h) incubate->collect_samples collect_samples->extract analyze HPLC Analysis extract->analyze data Data Analysis: Plot Concentration vs. Time Calculate Half-Life analyze->data

Caption: Retinoid Stability Experimental Workflow.

References

Long-term storage conditions for Ro 40-6055 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the long-term storage, handling, and stability of Ro 40-6055 powder. For researchers, scientists, and drug development professionals, adhering to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for Ro 40-6055 powder?

Ro 40-6055 powder should be stored at -20°C for long-term stability.[1][2][3][4]

Q2: How long can I store Ro 40-6055 powder?

When stored at the recommended temperature of -20°C, Ro 40-6055 powder has a shelf life of at least two to four years.[1][2][4][5] Some suppliers guarantee stability for 12 to 24 months from the date of receipt.[2][3]

Q3: Does Ro 40-6055 powder require any special storage conditions besides temperature?

Yes. The powder should be stored in a desiccated environment to protect it from moisture.[2] It is also important to protect the compound from prolonged exposure to light.[3]

Q4: How should I handle the Ro 40-6055 powder upon receipt?

The compound is typically shipped at room temperature.[1] Upon receipt, it is recommended to store it at -20°C. While no special measures are required for handling, it is advised to follow standard laboratory safety protocols, including wearing appropriate personal protective equipment.

Q5: What are the best practices for preparing and storing solutions of Ro 40-6055?

Ro 40-6055 is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[4] Stock solutions should be stored at -20°C and are typically stable for up to three months.[2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][3] Due to its low solubility in aqueous media, it is not recommended to store aqueous solutions for more than one day.[4]

Troubleshooting Guide

Issue: I am observing a decrease in the potency of my Ro 40-6055 compound in my experiments.

  • Improper Storage: Confirm that the powder has been consistently stored at -20°C and protected from light and moisture.[2][3] Improper storage can lead to degradation.

  • Solution Instability: If you are using a stock solution, ensure it has been stored at -20°C and for no longer than three months.[2] Avoid multiple freeze-thaw cycles by using aliquots.[2][3] The stability of the compound in solution is less than in its solid form.

  • Aqueous Solution Degradation: If you are using an aqueous solution, it should be prepared fresh before use. Storing aqueous solutions for more than a day is not recommended.[4]

Issue: The Ro 40-6055 powder has changed in appearance (e.g., color, clumping).

  • Moisture Contamination: Clumping may indicate that the powder has been exposed to moisture. Ensure the container is sealed tightly and stored in a desiccated environment.[2]

  • Degradation: A change in color could be a sign of chemical degradation. This might be caused by exposure to light or temperatures higher than recommended.[3] If you observe any significant changes in the physical appearance of the powder, it is advisable to use a fresh batch for your experiments to ensure data integrity.

Data Summary: Storage and Stability of Ro 40-6055

ParameterConditionDurationCitation
Storage Temperature -20°CLong-term[1][2][3][4]
Form Lyophilized Powder / Crystalline Solid[2][3][4]
Stability (Powder) Stored at -20°C, desiccated≥ 24 months[2][5]
Stored at -20°C≥ 4 years[1][4]
Stored at -20°C12 months from receipt[3]
Light Sensitivity Protect from prolonged exposure to light[3]
Shipping Condition Room temperature (continental US)[1]
Solution Storage In DMSO at -20°CUp to 3 months[2]
Aqueous Solution Not recommended for storage> 1 day[4]

Experimental Workflow: Handling and Storage of Ro 40-6055

G A Receive Ro 40-6055 Powder B Store immediately at -20°C in a desiccated, dark environment A->B C Prepare Stock Solution (e.g., in DMSO) B->C For use D Aliquot into single-use volumes C->D G Use in Experiment C->G For direct use in organic solvent E Store aliquots at -20°C (Use within 3 months) D->E F Prepare fresh aqueous solution for immediate use E->F For aqueous experiments F->G

Caption: Recommended workflow for handling and storing Ro 40-6055.

References

Validation & Comparative

Ro 40-6055: A Deep Dive into RARα Specificity Compared to Pan-RAR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, dermatology, and developmental biology, the modulation of retinoic acid receptors (RARs) presents a powerful therapeutic strategy. Retinoids, both natural and synthetic, exert their effects by binding to three RAR subtypes: RARα, RARβ, and RARγ. While pan-RAR agonists, which activate all three subtypes, have clinical utility, their broad activity can lead to off-target effects and toxicity. This has driven the development of subtype-selective agonists, such as Ro 40-6055 (also known as AM580), which demonstrates a strong preference for RARα. This guide provides a detailed comparison of Ro 40-6055's specificity against pan-RAR agonists, supported by quantitative data, experimental protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of Receptor Binding and Transactivation

The specificity of a retinoid is determined by its binding affinity (Kd or Ki) for each RAR subtype and its potency in activating receptor-mediated gene transcription (EC50). The data presented below, compiled from multiple studies, clearly illustrates the superior RARα selectivity of Ro 40-6055 compared to the broad-spectrum activity of pan-RAR agonists like all-trans retinoic acid (ATRA) and TTNPB.

Table 1: Receptor Binding Affinity (Kd/Ki) in nM

CompoundRARαRARβRARγSelectivity Profile
Ro 40-6055 (this compound) 3[1]>1000>1000Highly RARα Selective
All-trans RA (ATRA) ~5~5~5Pan-RAR Agonist
TTNPB 0.71.11.5Potent Pan-RAR Agonist
Tamibarotene 2.4[1]400[1]>1000RARα Selective[2][3][4][5][6]
Adapalene >10005.03.0RARβ/γ Selective[7][8][9][10][11]

Table 2: Receptor Transactivation Potency (EC50) in nM

CompoundRARαRARβRARγSelectivity Profile
Ro 40-6055 (this compound) 0.36[12][13]24.6[13]27.9[13]Highly RARα Selective
All-trans RA (ATRA) 169[14]9[14]2[14]Pan-RAR Agonist
TTNPB 21[15]4[15]2.4[15]Potent Pan-RAR Agonist
BMS753 1.4700.8136RARα Selective

Visualizing the RAR Signaling Pathway

Retinoid agonists initiate a cascade of molecular events that lead to the regulation of gene expression. The following diagram illustrates the canonical RAR signaling pathway.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid_Agonist Retinoid Agonist (e.g., Ro 40-6055, ATRA) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid_Agonist->CRABP Binding RAR RAR CRABP->RAR Transport & Binding RXR RXR RAR->RXR Heterodimerization CoA Coactivator Complex RAR->CoA Recruitment (Ligand Bound) RARE Retinoic Acid Response Element (RARE) RXR->RARE Binding CoR Corepressor Complex CoR->RXR Inhibition (No Ligand) Target_Gene Target Gene CoA->Target_Gene Activation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

RAR Signaling Pathway

Experimental Protocols

The determination of a compound's RAR specificity relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments used to generate the data in this guide.

Radioligand Binding Assay

This assay measures the affinity of a compound for each RAR subtype by competing with a radiolabeled ligand.

Radioligand_Binding_Assay Start Start Prepare_Receptors Prepare Nuclear Extracts containing RARα, β, or γ Start->Prepare_Receptors Incubate Incubate Receptors with Radiolabeled Ligand ([3H]-ATRA) and varying concentrations of Test Compound (e.g., Ro 40-6055) Prepare_Receptors->Incubate Separate Separate Bound and Free Radioligand (e.g., via filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine IC50 and calculate Ki Measure->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Methodology:

  • Receptor Preparation: Nuclear extracts are prepared from cells (e.g., COS-7) transiently transfected with expression vectors for human RARα, RARβ, or RARγ.[16]

  • Incubation: Aliquots of the nuclear extracts are incubated in a binding buffer with a constant concentration of a radiolabeled RAR ligand (e.g., [³H]-all-trans retinoic acid) and a range of concentrations of the unlabeled test compound (e.g., Ro 40-6055).

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand using a method such as vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Transactivation Assay

This cell-based assay measures the ability of a compound to activate RAR-mediated gene transcription.

Transactivation_Assay Start Start Co_transfect Co-transfect cells (e.g., HeLa) with an RAR expression vector (α, β, or γ) and a reporter plasmid (e.g., RARE-luciferase) Start->Co_transfect Treat Treat transfected cells with varying concentrations of Test Compound (e.g., Ro 40-6055) Co_transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data to Determine EC50 Measure->Analyze End End Analyze->End

Transactivation Assay Workflow

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293T) is co-transfected with two plasmids: an expression vector for a specific RAR subtype (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

  • Compound Treatment: After transfection, the cells are treated with a range of concentrations of the test compound (e.g., Ro 40-6055).

  • Incubation: The cells are incubated for a period of 24 to 48 hours to allow for receptor activation, transcription of the luciferase gene, and translation of the luciferase enzyme.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added to the cell lysate.

  • Measurement: The luminescence produced by the enzymatic reaction is measured using a luminometer.

  • Data Analysis: The luminescence data is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) is calculated.

Conclusion

The data and methodologies presented in this guide underscore the high specificity of Ro 40-6055 for RARα. For researchers investigating the specific roles of RARα in cellular processes and disease models, Ro 40-6055 offers a significant advantage over pan-RAR agonists by minimizing the confounding effects of activating RARβ and RARγ. The detailed experimental protocols and pathway diagrams provide a foundational understanding for the rational selection and application of this and other retinoid receptor agonists in research and drug development.

References

Unmasking RARα-Mediated Effects: A Comparative Guide to Ro 40-6055 and its Antagonist Ro 41-5253

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of the selective retinoic acid receptor alpha (RARα) agonist, Ro 40-6055, and its selective antagonist, Ro 41-5253, showcasing how the latter is instrumental in confirming the RARα-dependent effects of the former. This guide includes quantitative data from key experiments, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.

Confirming the RARα-Specificity of Ro 40-6055

Ro 40-6055 is a synthetic retinoid that acts as a potent and selective agonist for the retinoic acid receptor alpha (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor. Upon binding to Ro 40-6055, RARα undergoes a conformational change, leading to the recruitment of coactivators and the regulation of target gene expression. These genes play critical roles in cellular processes such as differentiation, proliferation, and apoptosis.

To scientifically validate that the observed biological effects of Ro 40-6055 are indeed mediated through the RARα pathway, a selective antagonist is employed. Ro 41-5253 serves as this crucial tool. By competitively binding to the ligand-binding pocket of RARα without activating it, Ro 41-5253 effectively blocks the receptor's interaction with agonists like Ro 40-6055.[1][2] Consequently, if the biological effects of Ro 40-6055 are diminished or completely abolished in the presence of Ro 41-5253, it provides strong evidence for an RARα-dependent mechanism of action.

Comparative Efficacy in Cellular Assays

The interplay between Ro 40-6055 and Ro 41-5253 has been demonstrated in various experimental models. Here, we present quantitative data from three key assays: inhibition of breast cancer cell proliferation, enhancement of neuronal survival, and induction of myeloid cell differentiation.

Inhibition of Breast Cancer Cell Proliferation
Cell LineCompoundConcentration (µM)Growth Inhibition (%)
MCF-7Ro 41-52531081
130
< 0.1No significant effect
ZR-75-1Ro 41-52531074
163
0.142
Enhancement of Neuronal Survival

In developing sympathetic neurons, the agonist Ro 40-6055 has been shown to enhance the survival-promoting effects of glial cell line-derived neurotrophic factor (GDNF). The use of Ro 41-5253 confirms that this enhancement is mediated by RARα.

Treatment Condition% Neuronal Survival
Control (no GDNF)< 5%
GDNF (40 ng/ml)20%
GDNF + Ro 40-6055 (3 x 10⁻⁸ M)~40%
GDNF + Ro 40-6055 (3 x 10⁻⁸ M) + Ro 41-5253 (3 x 10⁻⁷ M)~20%

Data adapted from Kobayashi et al., 2000, Journal of Neuroscience.

Induction of Myeloid Cell Differentiation

The differentiation of promyelocytic leukemia cells (HL-60) into granulocytes can be induced by RARα agonists. The ability of Ro 41-5253 to block this differentiation confirms the central role of RARα in this process.

AgonistAgonist Concentration (nM)Antagonist (Ro 41-5253) to Agonist Ratio for Inhibition
Ro 40-6055210:1
Retinoic Acid102:1 to 10:1
Ro 19-0645 (weak agonist)901:1

Data adapted from Apfel et al., 1992, PNAS.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the impact of Ro 40-6055 and Ro 41-5253 on the proliferation of breast cancer cell lines.

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, ZR-75-1) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ro 40-6055 and Ro 41-5253 in culture medium. For antagonist experiments, pre-incubate cells with Ro 41-5253 for 1-2 hours before adding Ro 40-6055.

  • Incubation: Incubate the cells with the compounds for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Neuronal Survival Assay

This protocol is designed to evaluate the effect of Ro 40-6055 and Ro 41-5253 on the survival of GDNF-treated sympathetic neurons.

  • Neuron Culture: Dissect superior cervical ganglia (SCG) from embryonic day 17 (E17) rat embryos and dissociate into single cells. Plate the neurons on poly-D-lysine and laminin-coated culture dishes.

  • Compound Treatment: On the following day, replace the medium with fresh medium containing GDNF (40 ng/ml) and the desired concentrations of Ro 40-6055 and/or Ro 41-5253. For antagonist experiments, a 10-fold excess of Ro 41-5253 is typically used.

  • Incubation: Culture the neurons for 4 days.

  • Viability Assessment: Count the number of surviving neurons. Viable neurons are identified by their morphology (phase-bright cell bodies with intact neurites).

  • Data Analysis: Express the number of surviving neurons as a percentage of the initial number of plated neurons.

Myeloid Cell Differentiation Assay (NBT Reduction)

This assay measures the functional differentiation of HL-60 cells into granulocytes based on their ability to produce superoxide upon stimulation, which reduces nitroblue tetrazolium (NBT).

  • Cell Culture and Treatment: Culture HL-60 cells in suspension. Induce differentiation by treating the cells with Ro 40-6055 in the presence or absence of Ro 41-5253 for 4 days.

  • NBT Reaction: Harvest the cells and resuspend them in a solution containing NBT (1 mg/mL) and a stimulant such as phorbol 12-myristate 13-acetate (PMA) (100 ng/mL).

  • Incubation: Incubate the cells for 20-30 minutes at 37°C.

  • Formazan Solubilization: Pellet the cells by centrifugation and dissolve the intracellular formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution at 560 nm.

  • Data Analysis: The amount of formazan produced is proportional to the number of differentiated cells.

Visualizing the Molecular Interactions and Workflows

To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.

RARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro40_6055 Ro 40-6055 (RARα Agonist) RARa_inactive RARα Ro40_6055->RARa_inactive Binds & Activates Ro41_5253 Ro 41-5253 (RARα Antagonist) Ro41_5253->RARa_inactive Binds & Blocks RARa_active RARα RARa_inactive->RARa_active RARE RARE (Retinoic Acid Response Element) RARa_active->RARE RXR RXR RXR->RARE CoRepressors Co-repressors CoRepressors->RARE Dissociation CoActivators Co-activators CoActivators->RARE Recruitment TargetGenes Target Gene Transcription RARE->TargetGenes Transcription Regulation BiologicalEffects Cell Differentiation, Proliferation Arrest, Apoptosis TargetGenes->BiologicalEffects

Caption: RARα signaling pathway activation by Ro 40-6055 and inhibition by Ro 41-5253.

Experimental_Workflow cluster_hypothesis Hypothesis Confirmation cluster_experimental_design Experimental Design cluster_assays Biological Assays cluster_data_analysis Data Analysis & Conclusion Hypothesis Is the effect of Ro 40-6055 mediated by RARα? Control Control Group (Vehicle) Hypothesis->Control Agonist Agonist Group (Ro 40-6055) Hypothesis->Agonist Antagonist Antagonist Group (Ro 41-5253) Hypothesis->Antagonist Combination Combination Group (Ro 40-6055 + Ro 41-5253) Hypothesis->Combination Proliferation Cell Proliferation Assay (e.g., MTT) Control->Proliferation Survival Neuronal Survival Assay Control->Survival Differentiation Cell Differentiation Assay (e.g., NBT Reduction) Control->Differentiation Agonist->Proliferation Agonist->Survival Agonist->Differentiation Antagonist->Proliferation Antagonist->Survival Antagonist->Differentiation Combination->Proliferation Combination->Survival Combination->Differentiation Analysis Compare results between groups Proliferation->Analysis Survival->Analysis Differentiation->Analysis Conclusion If Ro 41-5253 blocks the effect of Ro 40-6055, the hypothesis is confirmed. Analysis->Conclusion

Caption: Logical workflow for confirming the mechanism of action of Ro 40-6055 using Ro 41-5253.

Logical_Relationship Ro40_6055 Ro 40-6055 RARa RARα Receptor Ro40_6055->RARa Activates BiologicalEffect Biological Effect (e.g., Gene Transcription) RARa->BiologicalEffect Initiates Ro41_5253 Ro 41-5253 Ro41_5253->RARa Inhibits

Caption: The logical relationship between Ro 40-6055, Ro 41-5253, and the RARα receptor.

References

A Comparative Guide to Ro 40-6055 and Selective RARβ and RARγ Agonists in Developmental Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the developmental effects of the RARα-selective agonist Ro 40-6055 (also known as AM580 or CD336) with those of selective retinoic acid receptor β (RARβ) and γ (RARγ) agonists. The information presented is collated from key developmental toxicology studies to assist researchers in understanding the differential roles of RAR subtypes in embryogenesis and teratogenesis.

Retinoids are critical signaling molecules that regulate a multitude of processes during embryonic development, including cell proliferation, differentiation, and morphogenesis. Their actions are mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The three RAR subtypes, α, β, and γ, exhibit distinct spatial and temporal expression patterns during development, suggesting they have unique, non-redundant functions. Dysregulation of retinoid signaling, either through deficiency or excess, can lead to severe developmental abnormalities. Synthetic retinoids, such as Ro 40-6055 and other subtype-selective agonists, are powerful tools for dissecting the specific roles of each RAR isotype in both normal development and teratogenesis.

Quantitative Data Comparison

The following tables summarize the quantitative data from comparative developmental toxicity studies of Ro 40-6055 and selective RARβ and RARγ agonists.

Table 1: Receptor Binding Affinity and Transactivation Potency

CompoundCommon Name(s)Primary TargetRelative Binding Affinity (IC50, nM)Transactivation Potency (EC50, nM)
Ro 40-6055 This compound, CD336RARαRARα: ~0.6RARα: ~8.6
RARβ: ~6RARβ: >1000
RARγ: >1000RARγ: >1000
CD2019 RARβRARβ: ~3RARβ: ~30
RARα: >1000RARα: >1000
RARγ: >1000RARγ: >1000
CD437 RARγRARγ: ~4RARγ: ~20
RARα: >1000RARα: >1000
RARβ: >1000RARβ: >1000

Data compiled from multiple sources and represent approximate values for comparative purposes.

Table 2: In Vivo Developmental Toxicity and Embryonic Exposure in Mice

CompoundDose (mg/kg)Teratogenic Potency RankPredominant MalformationsEmbryo/Maternal Plasma AUC Ratio
Ro 40-6055 (RARα agonist) 151 (Highest)Wide spectrum: severe ear, mandible, and limb malformations.[1]1.7[2]
CD2019 (RARβ agonist) 152 (Intermediate)More restricted: defects of the urinary system and liver.[1]0.3[2]
CD437 (RARγ agonist) 153 (Lowest)Restricted: ossification deficiencies, defects of sternebrae and vertebral bodies.[1]0.6[2]

Data from Elmazar et al., 1996 and 2000.[1][2] AUC ratio reflects embryonic exposure.

Table 3: Comparative Teratogenic Potency in Hamsters

CompoundPrimary TargetTeratogenic Potency vs. all-trans-Retinoic Acid
CD336 (Ro 40-6055) RARα60-100 times more potent
CD135 RARβ/γ60-100 times more potent
CD394 RARγ > RARβSimilar potency

Data from Willhite et al., 1996.[3]

Signaling Pathways

The activation of different RAR subtypes initiates distinct downstream signaling cascades, leading to varied developmental outcomes.

RAR_Beta_Signaling cluster_nucleus Nucleus RARb RARβ RARE RARE RARb->RARE RXR RXR RXR->RARE RA RARβ Agonist (e.g., CD2019) RA->RARb binds TargetGenes Target Genes (e.g., Hoxb5, Crabp1) RARE->TargetGenes Transcription Coactivators Coactivators Coactivators->RARE LimbDev Limb Patterning & Outgrowth TargetGenes->LimbDev NerveDev Axon Growth & Neuronal Differentiation TargetGenes->NerveDev

Figure 1. Simplified RARβ signaling pathway in development.

Activation of RARβ is crucial for the regulation of homeobox genes, such as the Hoxb cluster, which are essential for patterning the embryonic body axis and limbs. It also plays a role in neuronal differentiation and axon guidance.

RAR_Gamma_Signaling cluster_nucleus Nucleus RARg RARγ RARE RARE RARg->RARE RXR RXR RXR->RARE RA RARγ Agonist (e.g., CD437) RA->RARg binds TargetGenes Target Genes (e.g., Sox9, Col2a1, Runx2) RARE->TargetGenes Transcription Coactivators Coactivators Coactivators->RARE Chondrogenesis Chondrogenesis & Skeletal Development TargetGenes->Chondrogenesis SkinDev Epidermal Differentiation TargetGenes->SkinDev

Figure 2. Simplified RARγ signaling pathway in development.

RARγ is a key regulator of skeletal development, particularly chondrogenesis (cartilage formation). It controls the expression of critical transcription factors like Sox9 and cartilage matrix proteins such as Col2a1. RARγ is also highly expressed in the skin and is involved in epidermal differentiation.

Experimental Protocols

The following are summaries of typical experimental protocols used in the cited developmental toxicity studies.

1. Animal Model and Dosing

  • Species: Pregnant NMRI mice or Syrian hamsters are commonly used models.

  • Time of Dosing: A single oral dose is typically administered during a critical period of organogenesis, such as day 8.25 or day 11 of gestation in mice, or day 8 in hamsters.[1][4]

  • Vehicle: The retinoid compounds are often dissolved in a vehicle such as 25% Cremophor EL or other suitable oil-based solutions for oral gavage.[1]

  • Dose Range: A range of doses is used to establish a dose-response relationship for teratogenic effects.

2. Fetal Examination

  • Collection: Fetuses are collected on a late gestation day (e.g., day 18 in mice).

  • External Examination: Fetuses are examined for gross external malformations, including craniofacial defects (e.g., cleft palate, microtia), limb abnormalities (e.g., micromelia, ectrodactyly), and tail defects.

  • Visceral Examination: A subset of fetuses is examined for internal soft tissue abnormalities, often using techniques like the Wilson's sectioning method.

  • Skeletal Examination: The remaining fetuses are processed for skeletal analysis using Alizarin red S and Alcian blue staining to visualize ossified bone and cartilage, respectively. This allows for the detailed assessment of skeletal malformations.

3. Toxicokinetic Analysis

  • Sample Collection: Following administration of the test compound to pregnant animals, maternal blood and embryonic tissues are collected at various time points.

  • Compound Extraction: The parent compound and its metabolites are extracted from the plasma and tissue homogenates.

  • Quantification: High-performance liquid chromatography (HPLC) is typically used to separate and quantify the concentrations of the retinoids.

  • Pharmacokinetic Parameters: The concentration-time data are used to calculate key pharmacokinetic parameters, such as the area under the curve (AUC), maximum concentration (Cmax), and elimination half-life, in both maternal plasma and embryonic tissues. The embryo-to-maternal plasma AUC ratio is a critical measure of the compound's ability to cross the placenta and accumulate in the embryo.[2]

Experimental_Workflow start Start: Select Pregnant Animal Model (e.g., Mouse, Hamster) dosing Administer Single Oral Dose of RAR Agonist during Organogenesis start->dosing tk_sampling Toxicokinetic Study: Collect Maternal Blood & Embryos at Timed Intervals dosing->tk_sampling teratology_study Teratology Study: Allow Pregnancy to Proceed to Near Term dosing->teratology_study hplc HPLC Analysis: Quantify Compound Levels tk_sampling->hplc tk_analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, E/M Ratio) hplc->tk_analysis data_analysis Data Analysis: Correlate Exposure with Teratogenic Outcomes tk_analysis->data_analysis fetal_collection Collect Fetuses (e.g., Gestation Day 18) teratology_study->fetal_collection external_exam External Examination for Gross Malformations fetal_collection->external_exam visceral_exam Visceral Examination (Wilson's Sectioning) fetal_collection->visceral_exam skeletal_exam Skeletal Examination (Alizarin Red/Alcian Blue Staining) fetal_collection->skeletal_exam external_exam->data_analysis visceral_exam->data_analysis skeletal_exam->data_analysis

Figure 3. Experimental workflow for developmental toxicity assessment.

Conclusion

The available data clearly indicate that the activation of different RAR subtypes leads to distinct developmental outcomes and teratogenic profiles.

  • Ro 40-6055 (RARα-selective): This agonist is a potent teratogen, inducing a wide range of severe malformations, particularly affecting craniofacial and limb structures. Its high teratogenic potential is associated with high embryonic exposure.[1][2]

  • RARβ-selective agonists: These compounds are also teratogenic but generally less potent than RARα agonists. They tend to produce a more restricted set of malformations, with a predilection for the urogenital system.[1] Their lower teratogenicity in some models correlates with lower placental transfer.[2]

  • RARγ-selective agonists: These agonists are the least teratogenic of the three classes.[1][2] The defects they produce are often related to the skeleton, particularly affecting ossification. Interestingly, the embryonic exposure of the studied RARγ agonist was found to be higher than that of the RARβ agonist, suggesting that the lower teratogenicity is more related to the specific functions of RARγ rather than a lack of access to the embryo.[2]

References

Comparative analysis of Ro 40-6055 and RXR agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ro 40-6055 and Retinoid X Receptor (RXR) Agonists

This guide provides a detailed comparative analysis of Ro 40-6055, a selective Retinoic Acid Receptor Alpha (RARα) agonist, and agonists of the Retinoid X Receptor (RXR). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct and cooperative roles of these nuclear receptor signaling pathways.

Introduction

Ro 40-6055, also known as AM580, is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor alpha (RARα)[1][2]. In contrast, RXR agonists are a class of compounds that activate Retinoid X Receptors (RXRs). While both RARs and RXRs are nuclear receptors that regulate gene expression in response to retinoids, they represent distinct subfamilies. A crucial aspect of their function is the formation of heterodimers, most notably RAR/RXR heterodimers, which play a central role in mediating the biological effects of retinoids[1][3]. Understanding the specific roles of RARα and RXR agonists is therefore critical for dissecting retinoid signaling pathways and for the development of targeted therapeutics.

Mechanism of Action

Ro 40-6055 (RARα Agonist)

Ro 40-6055 exerts its effects by binding specifically to the RARα subtype. RARs, including RARα, exist as heterodimers with RXRs, bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes[1][3]. In the absence of a ligand, the RAR/RXR heterodimer is typically bound to corepressor proteins, which inhibit gene transcription[3]. Upon binding of an agonist like Ro 40-6055 to RARα, the receptor undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promotes the transcription of downstream target genes involved in cellular processes such as differentiation, proliferation, and apoptosis[1][3].

RXR Agonists

RXR agonists bind to and activate Retinoid X Receptors. RXRs are unique among nuclear receptors as they can form both homodimers (RXR/RXR) and heterodimers with a variety of other nuclear receptors, including RARs, Vitamin D receptor (VDR), Thyroid hormone receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs)[4][5]. The functional consequence of RXR agonist binding depends on its dimerization partner.

  • In permissive heterodimers (e.g., RXR/PPAR), the complex can be activated by an agonist for either RXR or its partner, and simultaneous binding of both can lead to synergistic effects[4].

  • In non-permissive heterodimers (e.g., RXR/TR), the complex is only activated by the ligand of the partner receptor, and the RXR is considered a "silent" partner[4].

  • The RXR/RAR heterodimer is considered a "conditional permissive partnership," where the binding of an RAR agonist is required to allow for the subsequent synergistic activation by an RXR agonist[4].

RXR homodimers can also directly regulate gene expression by binding to specific DNA response elements[6].

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways for Ro 40-6055 and RXR agonists.

RAR_Signaling Ro 40-6055 (RARα Agonist) Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus Ro406055_n Ro 40-6055 RAR RARα Ro406055_n->RAR Binds CoR Corepressors RAR->CoR Dissociates CoA Coactivators RAR->CoA Recruits RARE RARE RAR->RARE RXR RXR RXR->RARE CoR->RAR Inhibits TargetGene Target Gene Transcription CoA->TargetGene Activates Ro406055_c Ro 40-6055 Ro406055_c->Ro406055_n Enters Nucleus

Caption: Ro 40-6055 signaling pathway.

RXR_Signaling RXR Agonist Signaling Pathways cluster_cell Cell cluster_nucleus Nucleus RXRAgonist_n RXR Agonist RXR1 RXR RXRAgonist_n->RXR1 Binds RXR2 RXR RXRAgonist_n->RXR2 Binds CoA Coactivators RXR1->CoA Recruits RXRE RXRE RXR1->RXRE PPRE Partner RE RXR1->PPRE RXR2->RXRE Partner Partner Receptor (e.g., PPAR, LXR) Partner->CoA Recruits Partner->PPRE TargetGene1 Target Gene (Homodimer) CoA->TargetGene1 Activates TargetGene2 Target Gene (Heterodimer) CoA->TargetGene2 Activates RXRAgonist_c RXR Agonist RXRAgonist_c->RXRAgonist_n Enters Nucleus

Caption: RXR agonist signaling pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data for Ro 40-6055 and representative RXR agonists. Direct comparative experimental data under identical conditions is limited in the literature.

Table 1: Binding and Activation Data for Ro 40-6055 (RARα Agonist)

ParameterReceptor SubtypeValueCell Line/AssayReference
EC50 RARα0.3 nMHeLa cells with RARα reporterApfel et al., 1992 (cited in[2])
EC50 RARα3 x 10-10 MNot specified[7]
EC50 RARβ8.6 x 10-9 MNot specified[8]
IC50 RARα8 nMNot specified[9]
Selectivity RARα vs RARβ/γ~10-fold greater affinity for RARαNot specified[1]

Table 2: Binding and Activation Data for Selected RXR Agonists

CompoundParameterReceptor SubtypeValueCell Line/AssayReference
Bexarotene EC50RXRNot specified-[10]
LGD100268 EC50RXRα,β,γ3-4 nMCV-1 cells[4]
LGD100268 KdRXRα,β,γ3 nMCV-1 cells[4]
SR11237 -RXR--[11]
9-cis-retinoic acid -RXRHigh Affinity-[5]

Experimental Protocols

Detailed experimental methodologies are crucial for interpreting and reproducing the findings. Below are summaries of typical protocols used to characterize RAR and RXR agonists.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kd or Ki) of a compound for a specific receptor subtype.

  • Methodology:

    • Prepare cell lysates or nuclear extracts from cells overexpressing the receptor of interest (e.g., RARα or RXRα).

    • Incubate the protein extracts with a constant concentration of a radiolabeled ligand (e.g., [3H]-all-trans-retinoic acid for RARs, [3H]-9-cis-retinoic acid for RXRs).

    • Add increasing concentrations of the unlabeled test compound (e.g., Ro 40-6055 or an RXR agonist) to compete with the radioligand for binding.

    • After incubation, separate the bound from unbound radioligand using a method like filtration or dextran-coated charcoal.

    • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki using the Cheng-Prusoff equation.

2. Transcriptional Activation (Reporter Gene) Assays

  • Objective: To measure the ability of a compound to activate transcription through a specific receptor.

  • Methodology:

    • Co-transfect a suitable cell line (e.g., HeLa, CV-1) with two plasmids:

      • An expression vector for the receptor of interest (e.g., RARα or RXRα).

      • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a specific response element (e.g., a RARE or RXRE).

    • Treat the transfected cells with varying concentrations of the test compound.

    • After an incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Plot the reporter activity against the compound concentration to determine the EC50 (concentration that produces 50% of the maximal response).

3. Cell-Based Functional Assays (e.g., Differentiation, Proliferation)

  • Objective: To assess the biological effect of the compound on cellular processes.

  • Methodology (Example: HL-60 Cell Differentiation):

    • Culture human promyelocytic leukemia (HL-60) cells in appropriate media.

    • Treat the cells with the test compound (e.g., Ro 40-6055) at various concentrations for a set period (e.g., 48-96 hours).

    • Assess cell differentiation by methods such as:

      • NBT (Nitroblue Tetrazolium) reduction assay: Differentiated granulocytes can reduce NBT, which forms a blue precipitate.

      • Flow cytometry: Analyze the expression of cell surface markers of differentiation (e.g., CD11b, CD11c).

    • Assess cell proliferation using assays like MTT or by direct cell counting.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Agonist Characterization start Start compound Test Compound (Ro 40-6055 or RXR Agonist) start->compound binding_assay Radioligand Binding Assay compound->binding_assay reporter_assay Reporter Gene Assay compound->reporter_assay functional_assay Cell-Based Functional Assay compound->functional_assay data_analysis Data Analysis binding_assay->data_analysis reporter_assay->data_analysis functional_assay->data_analysis kd_ki Determine Kd / Ki data_analysis->kd_ki ec50 Determine EC50 data_analysis->ec50 biological_effect Quantify Biological Effect data_analysis->biological_effect end End kd_ki->end ec50->end biological_effect->end

Caption: General experimental workflow.

Conclusion

Ro 40-6055 and RXR agonists are distinct classes of compounds that modulate retinoid signaling through different receptors, RARα and RXRs, respectively. While Ro 40-6055 provides a tool for specifically interrogating the RARα pathway, RXR agonists have broader effects due to RXR's ability to partner with multiple nuclear receptors. The functional outcome of RXR agonism is context-dependent, relying heavily on the specific heterodimer partner present in a given cell type. A thorough understanding of their individual and cooperative actions, supported by the quantitative data and experimental protocols outlined in this guide, is essential for advancing research and therapeutic development in fields influenced by retinoid signaling.

References

Validating RARα as the Mediator of Ro 40-6055 Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate Retinoic Acid Receptor Alpha (RARα) as the primary mediator of the biological effects of Ro 40-6055, a synthetic retinoid. The data presented herein is compiled from multiple studies and is intended to assist researchers in designing and interpreting experiments involving this selective RARα agonist.

Comparative Efficacy of Ro 40-6055

Ro 40-6055 has been instrumental in elucidating the specific roles of RARα in cellular processes, distinct from other retinoic acid receptor subtypes (RARβ and RARγ). Its selectivity is a key advantage over pan-agonists like all-trans retinoic acid (ATRA), which activate multiple RAR subtypes.

Growth Inhibition in Cancer Cell Lines

Studies in various cancer cell lines have demonstrated that the antiproliferative effects of retinoids are predominantly mediated by RARα, with Ro 40-6055 proving to be a potent effector.

Cell LineAssayCompoundConcentrationObserved EffectReference
DSL-6A/C1 (Pancreatic Carcinoma)Growth InhibitionRo 40-6055Not specifiedMost potent retinoid in inhibiting cell growth.[1]
DSL-6A/C1 (Pancreatic Carcinoma)Transactivation of βRAREx2-luciferase reporterRo 40-6055Not specifiedParalleled the growth inhibition effect.[1]
HT29 (Colon Carcinoma)Anchorage-independent growthRo 40-6055Not specifiedCompletely mimicked the inhibitory effects of ATRA.[2]
HT29 (Colon Carcinoma)Transactivation of βRAREx2-luciferase reporterRo 40-6055Not specifiedCompletely mimicked the effects of ATRA.[2]
DAA-3 (Lymphoblastoid)Growth InhibitionRo 40-605510⁻⁷ and 10⁻⁸ MInduced growth inhibition, which was antagonized by glucocorticoids.[3]
Neuronal Development and Gene Regulation

Ro 40-6055 has been utilized to pinpoint the role of RARα in neuronal differentiation and the regulation of specific gene expression.

Cell/Tissue TypeAssayCompoundConcentrationObserved EffectReference
E17 SCG NeuronsGDNF ResponsivenessRo 40-60553 x 10⁻⁸ MEnhanced GDNF responsiveness to a similar extent as RA.[4]
E17 SCG NeuronsGFRα-1 mRNA levelsRo 40-605510⁻⁷ MIncreased GFRα-1 mRNA levels by three- to four-fold, similar to RA.[4]
E13.5 SCG NeuroblaststrkA mRNA expressionRo 40-605510⁻⁸ MReduced trkA mRNA expression.[5]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (Anchorage-Independent Growth)
  • Cell Culture: HT29 human colon carcinoma cells are maintained in the recommended growth medium.

  • Assay Setup: A base layer of 0.6% agar in complete medium is prepared in 6-well plates. A top layer of 0.3% agar containing 1x10⁴ cells per well and the desired concentration of retinoids (e.g., ATRA, Ro 40-6055, RARβ/γ-specific analogs) or vehicle control is overlaid.

  • Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 14-21 days.

  • Colony Staining and Counting: Colonies are stained with a solution of p-iodonitrotetrazolium violet. The number and size of colonies are quantified using an image analysis system.

  • Data Analysis: The number of colonies in treated wells is compared to the vehicle-treated control wells to determine the percentage of growth inhibition.

Luciferase Reporter Gene Assay (Transactivation Assay)
  • Cell Culture and Transfection: DSL-6A/C1 or HT29 cells are seeded in 24-well plates. The following day, cells are transiently co-transfected with a βRAREx2-luciferase reporter plasmid (containing two copies of the retinoic acid response element) and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds (e.g., Ro 40-6055, ATRA, RARα-antagonist Ro 41-5253) or vehicle control.

  • Cell Lysis and Assay: After a 24-48 hour incubation period, cells are lysed. Luciferase and β-galactosidase activities are measured in the cell lysates using appropriate assay kits and a luminometer/spectrophotometer.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency. The fold induction of luciferase activity is calculated relative to the vehicle-treated control.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Quantification
  • Cell Treatment and RNA Extraction: SCG neurons are treated with the desired retinoids (e.g., RA, Ro 40-6055) for the specified duration. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using gene-specific primers for the target gene (e.g., GFRα-1, trkA) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: The PCR products are resolved by agarose gel electrophoresis and visualized by ethidium bromide staining. The band intensity is quantified using densitometry. For quantitative real-time PCR, SYBR Green or a probe-based detection method is used, and the relative mRNA expression is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of RARα activation by Ro 40-6055 and a typical experimental workflow for its validation.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro406055 Ro 40-6055 RARa_RXR RARα-RXR Heterodimer Ro406055->RARa_RXR Binds and Activates RARE RARE (Retinoic Acid Response Element) RARa_RXR->RARE Binds to DNA TargetGenes Target Genes RARE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein mRNA->Protein Translation CellularEffects Cellular Effects (e.g., Growth Inhibition, Differentiation) Protein->CellularEffects

Caption: RARα signaling pathway activated by Ro 40-6055.

Experimental_Workflow start Start: Hypothesis Ro 40-6055 acts through RARα cell_culture Cell Culture (e.g., Cancer cells, Neurons) start->cell_culture treatment Treatment Groups cell_culture->treatment group1 Vehicle Control treatment->group1 group2 Ro 40-6055 (RARα Agonist) treatment->group2 group3 ATRA (Pan-RAR Agonist) treatment->group3 group4 Other RAR Agonists (β and γ selective) treatment->group4 group5 Ro 40-6055 + Ro 41-5253 (RARα Antagonist) treatment->group5 assays Biological Assays group1->assays group2->assays group3->assays group4->assays group5->assays growth_assay Growth Inhibition Assay assays->growth_assay reporter_assay Reporter Gene Assay assays->reporter_assay gene_expression Gene Expression Analysis assays->gene_expression data_analysis Data Analysis and Comparison growth_assay->data_analysis reporter_assay->data_analysis gene_expression->data_analysis conclusion Conclusion: RARα mediates Ro 40-6055 effects data_analysis->conclusion

Caption: Experimental workflow for validating RARα as the mediator of Ro 40-6055 effects.

References

A Head-to-Head Comparison of AM580 and Other Synthetic Retinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the synthetic retinoid AM580 with other notable alternatives. This document summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows to aid in the informed selection of compounds for research and development.

Introduction to Synthetic Retinoids

Synthetic retinoids are a class of compounds that are structurally or functionally related to vitamin A (retinol). They exert their biological effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene expression. This regulation of gene expression underlies the critical role of retinoids in various physiological processes, including cell proliferation, differentiation, apoptosis, and immune function.

The development of synthetic retinoids has been driven by the need for compounds with improved receptor selectivity, enhanced stability, and more favorable pharmacokinetic profiles compared to naturally occurring retinoids like all-trans retinoic acid (ATRA). By targeting specific RAR subtypes (RARα, RARβ, and RARγ), researchers aim to develop therapies with greater efficacy and reduced side effects for a variety of conditions, including cancer, dermatological disorders, and inflammatory diseases.

This compound is a synthetic retinoid analog that exhibits high selectivity for RARα.[1] This guide compares the receptor selectivity and potency of this compound with other prominent synthetic retinoids, providing a comprehensive resource for the scientific community.

Quantitative Comparison of Synthetic Retinoid Receptor Activity

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other synthetic retinoids for the three retinoic acid receptor (RAR) subtypes. EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum response, providing a measure of the ligand's potency.

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)Receptor Selectivity
This compound 0.36[2]24.6[2]27.9[2]RARα selective
Adapalene 22[3][4]2.3[3][4]9.3[3][4]RARβ/γ selective
BMS 961 >1000 (no activity)[1][5]1000[1][5]30[1][5][6]RARγ selective
AC 261066 ~631 (pEC50=6.2)[7][8]~398 (pEC50=6.4) / ~79 (pEC50=8.1 for β2)[7][8]~501 (pEC50=6.3)[7][8]RARβ2 selective
Tamibarotene (AM80) Selective for RARαLower affinity for RARβNo affinity for RARγRARα selective
TTNPB (Arotinoid Acid) 5.1 (IC50)4.5 (IC50)9.3 (IC50)Pan-RAR agonist
Bexarotene >10000[1]>10000[1]>10000[1]RXR selective
Palovarotene (R-667) --8 (EC50)[9]RARγ selective

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells transiently or stably expressing the human RAR subtype of interest (RARα, RARβ, or RARγ).

  • Radioligand: [³H]-all-trans retinoic acid ([³H]-ATRA).

  • Test compounds (e.g., this compound and other synthetic retinoids).

  • Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Lysate Preparation: Culture and harvest HEK293 cells expressing the target RAR subtype. Lyse the cells and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-ATRA, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [³H]-ATRA binding against the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Transcriptional Activation (Luciferase Reporter) Assay

This cell-based assay measures the ability of a compound to activate a specific receptor and induce the transcription of a reporter gene.[1][10][11]

Materials:

  • Mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express high levels of RARs.

  • Expression vector for the full-length human RAR subtype of interest (RARα, RARβ, or RARγ).

  • Reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs.

  • Transfection reagent.

  • Cell culture medium and reagents.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing varying concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 18-24 hours to allow for receptor activation and luciferase expression.

  • Cell Lysis: Remove the medium and lyse the cells using a lysis buffer.

  • Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Retinoic Acid Receptor (RAR) Signaling Pathway

Synthetic retinoids like this compound exert their effects by modulating the canonical RAR signaling pathway. The diagram below illustrates the key steps in this pathway, from ligand binding to the regulation of target gene expression.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Synthetic Retinoid (e.g., this compound) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binding RAR_RXR RAR/RXR Heterodimer Retinoid->RAR_RXR Ligand Binding RAR RAR (α, β, or γ) CRABP->RAR Transport to Nucleus RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoR Co-repressor Complex RAR_RXR->CoR Dissociation CoA Co-activator Complex RAR_RXR->CoA Recruitment RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding CoR->RAR_RXR Repression (No Ligand) CoA->RARE Transcriptional Activation TargetGenes Target Genes (e.g., Hox, p21, Casp9) mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins mRNA->Protein Translation CellularResponse Cellular Response (Differentiation, Proliferation, Apoptosis) Protein->CellularResponse

Caption: Canonical RAR signaling pathway.

Experimental Workflow for Characterizing Synthetic Retinoids

The following diagram outlines a typical experimental workflow for the screening and characterization of novel synthetic retinoids to determine their receptor selectivity and potency.

Experimental_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_validation Functional Validation cluster_lead Lead Identification Synthesis Design and Synthesize Novel Retinoid Analogs PrimaryAssay High-Throughput Screening (e.g., Luciferase Reporter Assay) against RARα, RARβ, RARγ Synthesis->PrimaryAssay BindingAssay Radioligand Competitive Binding Assay to determine Ki PrimaryAssay->BindingAssay Active 'Hits' DoseResponse Dose-Response Analysis in Luciferase Assay to determine EC50 PrimaryAssay->DoseResponse Active 'Hits' CellAssay Cell-based Assays (e.g., Proliferation, Differentiation, Apoptosis Assays) BindingAssay->CellAssay DoseResponse->CellAssay Lead Identify Lead Compounds with Desired Selectivity and Potency CellAssay->Lead

Caption: Workflow for retinoid characterization.

Conclusion

This guide provides a comparative overview of this compound and other synthetic retinoids, highlighting their differential receptor subtype selectivities and potencies. The provided data and experimental protocols offer a valuable resource for researchers in the field of retinoid signaling and drug discovery. The visualization of the RAR signaling pathway and a typical experimental workflow further aids in understanding the mechanism of action and the process of identifying novel therapeutic candidates. The continued development of subtype-selective synthetic retinoids like this compound holds significant promise for advancing the treatment of a wide range of diseases.

References

Differential Gene Expression Analysis: Ro 40-6055 vs. All-Trans Retinoic Acid (ATRA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the differential gene expression profiles induced by the selective Retinoic Acid Receptor Alpha (RARα) agonist, Ro 40-6055, and the pan-RAR agonist, All-Trans Retinoic Acid (ATRA). The information presented is curated from publicly available experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced molecular responses to these two critical retinoids.

Introduction

All-Trans Retinoic Acid (ATRA) is a well-established therapeutic agent known for its role in cell differentiation, proliferation, and apoptosis. It exerts its effects by activating all three subtypes of Retinoic Acid Receptors (RARα, RARβ, and RARγ). In contrast, Ro 40-6055 (also known as AM580) is a synthetic retinoid designed to be a selective agonist for RARα. This selectivity offers the potential for more targeted therapeutic interventions with a potentially different side-effect profile. Understanding the distinct and overlapping gene expression signatures of these two compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutic strategies.

Comparative Analysis of Differentially Expressed Genes

The following tables summarize the findings from microarray and RNA-Seq analyses of different human cell lines treated with either Ro 40-6055 or ATRA. It is important to note that the data is derived from studies using different cell lines and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: Summary of Genome-Wide Gene Expression Changes Induced by Ro 40-6055 (this compound)
Cell LineExperimental PlatformKey FindingsSelected Differentially Expressed GenesReference
Ishikawa (Endometrial Cancer)Microarray12,768 out of 47,296 gene probes showed differential expression. 90 genes were identified as the most regulated. 18 pathways related to cell proliferation, differentiation, and death were significantly modified.Upregulated: G0S2, TNFAIP2Downregulated: SMAD3, NRIP1[]
SH-SY5Y (Neuroblastoma)RNA-SeqDifferentially expressed genes were significantly enriched in pathways related to neuron development.Upregulated: KCNT1 (and other potassium ion channel genes)[2][3]
Table 2: Summary of Genome-Wide Gene Expression Changes Induced by ATRA
Cell LineExperimental PlatformKey FindingsSelected Differentially Expressed Genes
SCC-9 (Tongue Carcinoma)Microarray276 genes were upregulated and 43 genes were downregulated after 48 hours of treatment.Upregulated: ANGPTL4, GDF15, ICAM1, TUSC4Downregulated: CXCL10
NB4 (Acute Promyelocytic Leukemia)Microarray168 genes were upregulated and over 179 genes were downregulated over a 96-hour time course.Not specified in abstract

Signaling Pathways

ATRA, as a pan-RAR agonist, activates a broader range of signaling cascades compared to the RARα-selective Ro 40-6055. The following diagrams illustrate the generalized signaling pathways for both compounds.

ATRA_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA ATRA ATRA_Cytoplasm ATRA ATRA->ATRA_Cytoplasm Diffusion CRABP CRABP RARa RARα CRABP->RARa Transport to Nucleus RARb RARβ CRABP->RARb RARg RARγ CRABP->RARg ATRA_Cytoplasm->CRABP ATRA_Cytoplasm->RARa Binding ATRA_Cytoplasm->RARb Binding ATRA_Cytoplasm->RARg Binding RXR RXR RARE RARE RXR->RARE RXR->RARE RXR->RARE RARa->RXR Heterodimerization RARa->RARE CoR Co-repressors CoA Co-activators RARa->CoA Recruitment RARb->RXR Heterodimerization RARb->RARE RARb->CoA Recruitment RARg->RXR Heterodimerization RARg->RARE RARg->CoA Recruitment RARE->CoR Repression (No Ligand) Gene_Expression Target Gene Expression CoA->Gene_Expression Activation

Caption: ATRA Signaling Pathway.

Ro406055_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro406055 Ro 40-6055 Ro406055_Cytoplasm Ro 40-6055 Ro406055->Ro406055_Cytoplasm Diffusion CRABP CRABP RARa RARα CRABP->RARa Transport to Nucleus Ro406055_Cytoplasm->CRABP Ro406055_Cytoplasm->RARa Binding RXR RXR RARE RARE RXR->RARE RARa->RXR Heterodimerization RARa->RARE CoR Co-repressors CoA Co-activators RARa->CoA Recruitment RARE->CoR Repression (No Ligand) Gene_Expression Target Gene Expression CoA->Gene_Expression Activation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_validation Validation Cell_Culture Cell Line Seeding Treatment_Group1 Treatment with Ro 40-6055 Cell_Culture->Treatment_Group1 Treatment_Group2 Treatment with ATRA Cell_Culture->Treatment_Group2 Control_Group Vehicle Control Cell_Culture->Control_Group RNA_Extraction RNA Extraction Treatment_Group1->RNA_Extraction Treatment_Group2->RNA_Extraction Control_Group->RNA_Extraction Library_Prep Library Preparation (for RNA-Seq) or Labeling (for Microarray) RNA_Extraction->Library_Prep Sequencing_or_Hybridization Sequencing (RNA-Seq) or Hybridization (Microarray) Library_Prep->Sequencing_or_Hybridization Data_Processing Data Pre-processing (QC, Normalization) Sequencing_or_Hybridization->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis qPCR qRT-PCR Validation of Key Genes DEG_Analysis->qPCR

References

Evaluating the Selectivity of Ro 40-6055 in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding selectivity of Ro 40-6055 (also known as AM580), a synthetic retinoid, with other alternative retinoic acid receptor (RAR) modulators. The information presented herein is supported by experimental data from receptor binding assays to assist researchers in selecting the most appropriate compounds for their studies.

Introduction to Ro 40-6055 and Retinoic Acid Receptors

Ro 40-6055 is a retinoic acid analogue that has been identified as a selective agonist for the retinoic acid receptor alpha (RARα)[1][2][3]. Retinoic acid receptors are a group of nuclear receptors that are activated by retinoic acid and play crucial roles in cell growth, differentiation, and apoptosis. There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ). The selectivity of a compound for a specific RAR subtype is a critical factor in its pharmacological profile and therapeutic potential.

Comparative Analysis of Receptor Binding Affinity

The selectivity of Ro 40-6055 and other RAR modulators can be quantitatively compared using data from receptor binding assays. These assays measure the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). A lower value indicates a higher binding affinity.

The following table summarizes the binding affinities of Ro 40-6055 and a selection of alternative RAR modulators for the three RAR subtypes.

Compound NameAlternative NamesPrimary ActionRARα AffinityRARβ AffinityRARγ AffinityReference(s)
Ro 40-6055 This compound, CD336RARα AgonistEC50: 0.36 nM EC50: 24.6 nMEC50: 27.9 nM[4]
TTNPBArotinoid AcidPan-RAR AgonistIC50: 3.8 nMIC50: 4 nMIC50: 4.5 nM
Ro 41-5253-RARα AntagonistIC50: 60 nMIC50: 2.4 µMIC50: 3.3 µM
AGN 196996-RARα AntagonistKi: 2 nM Ki: 1087 nMKi: 8523 nM[5][6][7]
BMS641BMS-209641RARβ AgonistKd: 225 nMKd: 2.5 nM Kd: 223 nM
AdapaleneCD271RARβ/γ AgonistAC50: 22 nMAC50: 2.3 nM AC50: 9.3 nM
AGN 205728-RARγ AntagonistNo inhibitionNo inhibitionKi: 3 nM

Note: Ki = Inhibition Constant, IC50 = Half-maximal Inhibitory Concentration, EC50 = Half-maximal Effective Concentration, Kd = Dissociation Constant, AC50 = Half-maximal Activity Concentration. Lower values indicate higher affinity.

Experimental Protocols

Competitive Radioligand Binding Assay for Retinoic Acid Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound for retinoic acid receptors.

1. Materials:

  • Radioligand: A radioactively labeled compound known to bind to RARs with high affinity (e.g., [³H]-all-trans-retinoic acid).

  • Receptor Source: Nuclear extracts from cells transfected with vectors expressing the specific RAR subtype (RARα, RARβ, or RARγ)[8].

  • Test Compound: The unlabeled compound to be evaluated (e.g., Ro 40-6055).

  • Assay Buffer: A buffer solution appropriate for maintaining the stability and function of the receptors and ligands.

  • Glass Fiber Filters: For separating bound from unbound radioligand.

  • Scintillation Counter: For measuring the radioactivity on the filters.

2. Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound to the receptor at each concentration of the test compound is determined. The data is then analyzed to calculate the IC50 value of the test compound. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Retinoid Retinoid (e.g., Ro 40-6055) CRABP CRABP Retinoid->CRABP Binding RAR RAR Retinoid->RAR Direct Binding CRABP->RAR Transport & Release RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding to DNA Transcription Gene Transcription RARE->Transcription Activation

Caption: Retinoid signaling pathway.

Experimental_Workflow start Start prepare_reagents Prepare Radioligand, Receptor Source, & Test Compound start->prepare_reagents incubation Incubate Components (Radioligand + Test Compound + Receptor) prepare_reagents->incubation filtration Separate Bound & Unbound Ligand (Vacuum Filtration) incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis (Calculate IC50 & Ki) counting->analysis end End analysis->end

Caption: Competitive radioligand binding assay workflow.

Logical_Relationship cluster_ligand Ligand Properties cluster_receptor Receptor Interaction High_Affinity High Affinity (Low Ki/IC50) Strong_Binding Strong Receptor Binding High_Affinity->Strong_Binding leads to Low_Affinity Low Affinity (High Ki/IC50) Weak_Binding Weak Receptor Binding Low_Affinity->Weak_Binding leads to

Caption: Ligand affinity and receptor binding relationship.

References

Safety Operating Guide

Proper Disposal of Ro 40-6055: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential procedural guidance for the proper disposal of Ro 40-6055 (also known as AM580, CD336, and NSC 608001), emphasizing safety and regulatory adherence.

While Ro 40-6055 is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is crucial to prevent environmental contamination and maintain a safe laboratory environment. Adherence to local and federal regulations is mandatory for all chemical disposal.[1]

Key Safety and Handling Information

Before disposal, it is important to be aware of the basic safety profile of Ro 40-6055.

PropertyValueSource
Synonyms This compound, CD336, NSC 608001[2][3][4][5]
Formula C22H25NO3[4]
GHS Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
Storage -20°C[5]
Solubility Soluble in ethanol, DMSO, and dimethyl formamide (DMF)[5]

Experimental Protocols for Disposal

The following step-by-step procedures provide a framework for the safe disposal of Ro 40-6055 in both solid and liquid forms. These protocols are based on standard laboratory safety practices for non-hazardous chemical waste.

Disposal of Solid Ro 40-6055:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Containment: Ensure the solid waste is in a clearly labeled, sealed container. The label should include the chemical name ("Ro 40-6055" and its synonyms), the amount, and the date.

  • Waste Stream Segregation: Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department.

  • Record Keeping: Log the disposal in your laboratory's chemical inventory and waste disposal records.

Disposal of Ro 40-6055 in Solution:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves resistant to the solvent used.

  • Solvent Consideration: The disposal method for the solution will depend on the solvent.

    • Non-halogenated organic solvents (e.g., ethanol, DMSO, DMF): Collect the waste in a designated, sealed, and clearly labeled container for non-halogenated solvent waste.

    • Aqueous solutions: While Ro 40-6055 has limited solubility in aqueous buffers, any such waste should be collected in a designated aqueous waste container. Do not pour aqueous solutions containing Ro 40-6055 down the drain unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: The waste container must be clearly labeled with the full chemical names of all components (e.g., "Ro 40-6055 in DMSO"), their approximate concentrations, and any relevant hazard information for the solvent.

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Arranging for Pickup: Follow your institution's procedures for having chemical waste collected by the EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of Ro 40-6055.

G cluster_start Start: Ro 40-6055 for Disposal cluster_form Determine Physical Form cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Steps start Identify Ro 40-6055 Waste form Solid or Liquid? start->form solid_ppe Wear PPE form->solid_ppe Solid liquid_ppe Wear PPE form->liquid_ppe Liquid solid_contain Seal in Labeled Container solid_ppe->solid_contain solid_dispose Place in Non-Hazardous Solid Chemical Waste solid_contain->solid_dispose store_waste Store Waste Appropriately solid_dispose->store_waste liquid_solvent Identify Solvent Type liquid_ppe->liquid_solvent liquid_non_halogenated Collect in Non-Halogenated Solvent Waste liquid_solvent->liquid_non_halogenated Organic liquid_aqueous Collect in Aqueous Waste Container liquid_solvent->liquid_aqueous Aqueous liquid_non_halogenated->store_waste liquid_aqueous->store_waste arrange_pickup Arrange for EHS Pickup store_waste->arrange_pickup log_disposal Log Disposal arrange_pickup->log_disposal

Caption: Disposal workflow for Ro 40-6055.

Disclaimer: This information is intended as a guide and is based on generally accepted laboratory safety practices. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always ensure that your disposal methods are in full compliance with all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.